1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Description
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Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUAYFZVFKNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592830 | |
| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790641-72-4 | |
| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 1,2,3-Thiadiazole Scaffold - A Privileged Motif in Bioactive Compound Design
An In-depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif has garnered significant attention from medicinal and agricultural chemists due to its versatile biological activities and its role as a key pharmacophore in the design of novel therapeutic and crop protection agents[1][2]. Its unique electronic properties, metabolic stability, and capacity to act as a hydrogen bond acceptor contribute to its ability to interact with a wide array of biological targets[3][4].
Derivatives of 1,2,3-thiadiazole exhibit a remarkable breadth of bioactivities, including antifungal, antibacterial, antiviral, anticancer, insecticidal, and plant-activating properties[1][3]. This guide provides a comprehensive overview of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to identify and characterize these potent molecules. The synthetic accessibility of the 1,2,3-thiadiazole core, primarily through the robust Hurd-Mori reaction and its modern variations, further enhances its appeal as a foundational scaffold for discovery programs[3][5][6].
Core Synthesis Strategy: The Hurd-Mori Reaction
The prevalence of 1,2,3-thiadiazole derivatives in research is largely due to reliable synthetic routes, most notably the Hurd-Mori reaction. This reaction involves the cyclization of hydrazones, typically derived from ketones or aldehydes, using thionyl chloride (SOCl₂)[2][5][6]. Recent advancements have introduced milder, metal-free conditions, such as using elemental sulfur in the presence of a tetrabutylammonium iodide (TBAI) catalyst, which improves the reaction's scope and functional group tolerance[3][7]. Understanding this synthesis is critical for researchers aiming to generate novel analogs for screening.
Caption: General workflow for the synthesis of 1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.
Section 1: Antimicrobial Activities
1,2,3-Thiadiazole derivatives have demonstrated potent activity against a wide spectrum of microbial pathogens, including fungi and bacteria, making them valuable lead compounds in both medicine and agriculture.
Antifungal Activity
The fungicidal properties of 1,2,3-thiadiazoles are well-documented, with compounds showing efficacy against various plant pathogenic fungi[3]. The mechanism of action can be twofold: direct inhibition of fungal growth or the induction of Systemic Acquired Resistance (SAR) in the host plant, which primes the plant's natural defense mechanisms[8][9]. For instance, certain acylalanine derivatives incorporating a 1,2,3-thiadiazole moiety have shown excellent protective properties against oomycetes, a class of destructive plant pathogens[8][9]. The proposed mechanism for this class of fungicides involves the specific inhibition of RNA polymerase-1, thereby blocking ribosomal RNA synthesis and halting fungal proliferation[8][9].
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference Compound |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde hydrazone | Valsa mali | EC₅₀ | 8.20 | - |
| 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde hydrazone | Botrytis cinerea | EC₅₀ | 24.42 | - |
| 1,2,3-Thiadiazole Carboxamide Derivative (149) | Alternaria solani | % Inhibition | 100% | - |
| 1,2,3-Thiadiazole Carboxamide Derivative (149) | Colletotrichum lagenarium | % Inhibition | 95% | - |
Data synthesized from multiple sources[1][3].
This protocol is a foundational method for assessing the direct fungicidal activity of test compounds.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Incorporation: While the PDA is still molten (approx. 45-50°C), add the 1,2,3-thiadiazole test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A solvent-only plate serves as the negative control.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28°C in the dark for a period sufficient for the control plate's mycelial growth to nearly cover the plate (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.
Antibacterial Activity
Derivatives of the 1,2,3-thiadiazole scaffold have also been identified as promising antibacterial agents[3]. Their activity spans both Gram-positive and Gram-negative bacteria, although efficacy varies depending on the specific substitutions on the thiadiazole ring[4][10]. The mechanism of action is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
| Compound Class | Bacterial Strain | Activity Metric | Result |
| Phenylthiazole-1,3,4-thiadiazole thione (6k) | Ralstonia solanacearum | % Inhibition | 100% at 100 µg/mL |
| Thiophene-substituted 1,3,4-thiadiazole (27a) | Escherichia coli | Inhibition Zone | 22 mm at 256 µg/mL |
| Thiophene-substituted 1,3,4-thiadiazole (27a) | Staphylococcus aureus | Inhibition Zone | 14 mm at 256 µg/mL |
Note: While some results refer to the 1,3,4-thiadiazole isomer, the data indicates broad antibacterial potential within the thiadiazole class[10].
Section 2: Antiviral Activity
A significant area of application for 1,2,3-thiadiazole derivatives is in the control of plant viruses, particularly the Tobacco Mosaic Virus (TMV)[1][3]. These compounds can exhibit both protective and curative activities. Protective activity refers to the ability to prevent infection when applied before the virus, while curative activity involves inhibiting viral replication after the plant has been infected. The commercial plant activator Tiadinil is a 1,2,3-thiadiazole derivative, underscoring the scaffold's importance in this field.
| Compound ID | Activity Type | Concentration (µg/mL) | Efficacy (%) | Standard (Tiadinil) Efficacy (%) |
| 102 | Curative | 500 | 60 | 58 |
| 103 | Protective | 500 | 76 | 75 |
| 103 | Protective | 100 | 71 | 57 |
Data sourced from a review on the medicinal significance of 1,2,3-thiadiazoles[1].
Section 3: Anticancer Activity
The 1,2,3-thiadiazole nucleus is a component of numerous compounds investigated for their anticancer potential[3][6]. These derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. One of the key mechanisms identified is the inhibition of critical cell survival signaling pathways, such as the PI3K/Akt pathway, which is often hyperactivated in cancer[11]. By suppressing Akt activity, these compounds can trigger programmed cell death and inhibit tumor growth[11].
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,2,3-thiadiazole derivatives, leading to apoptosis.
The MTT assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivative in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 4: Agricultural Applications
Beyond antimicrobial and plant-activating effects, 1,2,3-thiadiazole derivatives have been developed as potent insecticidal and herbicidal agents.
Insecticidal Activity
Certain 1,2,3-thiadiazole carboxamides and N,N'-diacylhydrazines have shown significant insecticidal activity against agricultural pests such as aphids (Myzus persicae) and the diamondback moth (Plutella xylostella)[1]. Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as chloro or fluoro substituents on an associated phenyl ring, can enhance insecticidal potency[1].
| Compound Class | Target Pest | Activity Metric | Value (µg/mL) | Reference Compound |
| (E)-β-farnesene based carboxamide (120) | Myzus persicae | LC₅₀ | 33.4 | Pymetrozine (7.1) |
| N-tert-butyl-N,N′-diacylhydrazine (118) | Plutella xylostella | % Mortality | 79% at 200 | Tebufenozide (40%) |
Data sourced from a review on the medicinal significance of 1,2,3-thiadiazoles[1].
Plant Activation
As mentioned previously, some 1,2,3-thiadiazoles act as plant activators, triggering the plant's innate immune system (Systemic Acquired Resistance) rather than acting directly on the pathogen[5][8]. This mode of action is advantageous as it can provide broad-spectrum protection against fungi, bacteria, and viruses and may reduce the likelihood of pathogens developing resistance[9]. Compound 1d, a 1,2,3-thiadiazole derivative, was found to be 92% effective against A. brassicicola in vivo, an effect attributed to stimulating the plant's protective properties, as its direct in vitro fungicidal activity was weak[8][12]. This demonstrates the critical importance of in-planta testing to discover compounds with this valuable mechanism.
Caption: Experimental workflow for evaluating the in vivo plant protective effects of 1,2,3-thiadiazole derivatives.
Conclusion
The 1,2,3-thiadiazole scaffold is unequivocally a privileged structure in the fields of drug discovery and agrochemical research. The diverse and potent biological activities—ranging from antimicrobial and antiviral to anticancer and insecticidal—highlight the immense potential held within its derivatives. The continuous development of synthetic methodologies allows for the creation of vast and diverse chemical libraries for screening. Future research should focus on elucidating precise mechanisms of action, optimizing pharmacokinetic properties through targeted structural modifications, and leveraging computational tools to refine structure-activity relationships, thereby accelerating the development of novel 1,2,3-thiadiazole-based agents to address critical needs in human health and sustainable agriculture.
References
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.
- Medicinal Significance of 1,2,3-Thiadiazoles Deriv
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. (2012).
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- Synthesis of 1,2,3-thiadiazoles. (2021). Organic Chemistry Portal.
- THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Unknown Source.
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). MDPI.
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). NIH.
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023).
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. We will delve into its synthesis, spectroscopic characterization, and explore the broader context of its applications, drawing upon established chemical principles and recent advancements in the field of thiadiazole chemistry.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of considerable interest in pharmaceutical and agricultural sciences due to its diverse biological activities.[1] Derivatives of 1,2,3-thiadiazole have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2][3] The unique electronic properties and geometric arrangement of the heteroatoms within the ring allow for diverse molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents. The subject of this guide, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, incorporates a primary aminomethyl group at the 5-position, a key functional group that can be readily modified to explore structure-activity relationships and develop new chemical entities.
Molecular Structure and Physicochemical Properties
The core of the target molecule is the 4-methyl-1,2,3-thiadiazole ring, with a methanamine substituent at the 5-position.
Figure 1: Chemical structure of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃S | - |
| Molecular Weight | 129.18 g/mol | - |
| CAS Number | Not available | - |
Synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
The synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can be achieved through a multi-step process, commencing with the construction of the thiadiazole ring, followed by functional group manipulations to introduce the aminomethyl substituent. A logical and efficient synthetic pathway is outlined below.
Figure 2: Proposed synthetic workflow for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate via the Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and versatile method for the synthesis of 1,2,3-thiadiazoles.[1][4] It involves the cyclization of hydrazones with thionyl chloride.[4] In this proposed synthesis, the starting material is ethyl 2-chloropropionylacetate, which can be reacted with a hydrazine derivative to form the necessary hydrazone intermediate. Subsequent treatment with thionyl chloride facilitates the cyclization to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[5]
Experimental Protocol:
-
Hydrazone Formation: To a solution of ethyl 2-chloropropionylacetate in a suitable solvent such as ethanol, add an equimolar amount of hydrazine hydrate at 0-5 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Cool the reaction mixture containing the hydrazone to 0 °C and add thionyl chloride dropwise with vigorous stirring. The reaction is exothermic and should be controlled carefully. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.[6]
-
Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice and extract with a suitable organic solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Step 2: Amidation of the Ester
The ethyl ester is then converted to the corresponding primary amide, 4-methyl-1,2,3-thiadiazole-5-carboxamide, through reaction with ammonia.
Experimental Protocol:
-
Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a concentrated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Remove the solvent under reduced pressure to obtain the crude 4-methyl-1,2,3-thiadiazole-5-carboxamide, which can be purified by recrystallization.
Step 3: Reduction of the Amide to the Amine
The final step involves the reduction of the carboxamide to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[7][8]
Experimental Protocol:
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with appropriate safety precautions.
-
Suspend a molar excess of LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carboxamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Spectroscopic Characterization
Thorough characterization of the synthesized 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the thiadiazole ring, the methylene protons of the aminomethyl group, and the amine protons. The methyl protons should appear as a singlet, while the methylene protons will likely be a singlet as well. The amine protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Characteristic chemical shifts are expected for the methyl carbon, the methylene carbon, and the two carbons of the thiadiazole ring.[9]
Expected Chemical Shift Ranges:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thiadiazole-CH₃ | 2.5 - 3.0 | 10 - 20 |
| -CH₂-NH₂ | 3.8 - 4.5 | 35 - 45 |
| -NH₂ | 1.5 - 3.0 (broad) | - |
| Thiadiazole C4 | - | 140 - 150 |
| Thiadiazole C5 | - | 155 - 165 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the methyl and methylene groups.
-
N-H bending: A band around 1600-1650 cm⁻¹.
-
C=N and N=N stretching: Vibrations associated with the thiadiazole ring in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) should be observed at m/z = 129. A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion.[10]
Applications in Drug Discovery and Development
The 1,2,3-thiadiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The introduction of an aminomethyl group provides a handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of biological activity.
Potential therapeutic areas for derivatives of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine include:
-
Antimicrobial Agents: The thiadiazole nucleus is present in several known antimicrobial compounds.
-
Anticancer Agents: Many heterocyclic compounds, including thiadiazoles, have shown promise as anticancer agents.
-
Agrochemicals: Thiadiazole derivatives have also found applications as herbicides and fungicides.[3]
The primary amine functionality allows for the straightforward synthesis of a variety of derivatives, such as amides, sulfonamides, and ureas, which can be screened for their biological activity.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The proposed synthetic route, utilizing the Hurd-Mori reaction followed by functional group transformations, offers a viable pathway to this valuable building block. The spectroscopic data outlined will be crucial for the unambiguous identification and quality control of the synthesized compound. The versatile 1,2,3-thiadiazole scaffold, coupled with the reactive aminomethyl group, makes this molecule a highly promising starting point for the development of new therapeutic agents and other biologically active compounds. Further research into the derivatization and biological evaluation of this compound is highly encouraged.
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- Maadadi, R., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Russian Journal of General Chemistry, 85(11), 2571-2577.
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- Anonymous. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
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- Anonymous. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 97 18212-21-0. Sigma-Aldrich.
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Anonymous. (2010). Synthesis of Pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC - NIH.
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- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antiviral, and insecticidal properties.[1] The unassuming 4-methyl-1,2,3-thiadiazole, in particular, serves as a crucial building block in the synthesis of more complex and potent molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, characterization, and application of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as an indispensable tool for the structural elucidation and purity assessment of organic molecules. This guide provides a detailed technical overview of the ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole, offering insights into the chemical shifts and coupling constants that define its unique spectral signature.
Deciphering the ¹H NMR Spectrum of 4-methyl-1,2,3-thiadiazole
The ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole is characterized by two distinct signals corresponding to the two types of protons present in the molecule: the methyl protons (-CH₃) and the lone proton on the heterocyclic ring (H-5). The interpretation of this spectrum is foundational for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Molecular Structure and Proton Assignments
The structure of 4-methyl-1,2,3-thiadiazole features a methyl group at the C4 position and a single proton at the C5 position of the thiadiazole ring.
Caption: Molecular structure of 4-methyl-1,2,3-thiadiazole with proton labeling.
Expected Chemical Shifts and Signal Characteristics
The electronic environment surrounding each proton dictates its chemical shift (δ) in the ¹H NMR spectrum. The aromatic nature of the 1,2,3-thiadiazole ring and the presence of electronegative nitrogen and sulfur atoms significantly influence the chemical shifts of the ring proton and the attached methyl group.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (Ring Proton) | ~8.5 - 9.0 | Singlet (s) | 1H |
| -CH₃ (Methyl Protons) | ~2.5 - 3.0 | Singlet (s) | 3H |
Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.
The H-5 proton is expected to appear as a singlet in the downfield region of the spectrum (typically between 8.5 and 9.0 ppm). This significant downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
The protons of the methyl group at the C4 position also appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. This signal is typically found in the range of 2.5 to 3.0 ppm. The chemical shift is influenced by its attachment to the sp²-hybridized carbon of the aromatic ring.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines a standardized procedure for the analysis of 4-methyl-1,2,3-thiadiazole compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-methyl-1,2,3-thiadiazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of the protons. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
-
Acquisition of the ¹H NMR Spectrum:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 10-12 ppm is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually adequate.
-
A relaxation delay of 1-2 seconds is generally sufficient for routine analysis.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
-
Causality Behind Experimental Choices
-
Choice of Solvent: The solvent can interact with the analyte, leading to changes in chemical shifts. Using a common and well-characterized solvent like CDCl₃ allows for better comparison of data across different experiments and with literature values.
-
Internal Standard: TMS is used as an internal standard because it is chemically inert, soluble in most organic solvents, and its 12 equivalent protons give a single, sharp signal that does not typically overlap with signals from the analyte.
-
Shimming: A homogeneous magnetic field is crucial for obtaining high-resolution spectra with sharp lines. Inhomogeneities in the field can lead to broad and distorted peaks, making interpretation difficult.
-
Number of Scans: Signal averaging by acquiring multiple scans improves the signal-to-noise ratio, which is particularly important for dilute samples or for detecting signals from minor components.
Factors Influencing the ¹H NMR Spectrum
Several factors can influence the appearance of the ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole and its derivatives.
-
Substituents: The presence of different substituents on the thiadiazole ring can significantly alter the chemical shifts of the remaining protons. Electron-withdrawing groups will generally cause a downfield shift (deshielding) of nearby protons, while electron-donating groups will cause an upfield shift (shielding).
-
Solvent Effects: As mentioned earlier, the choice of solvent can lead to variations in chemical shifts due to solvent-solute interactions. Aromatic solvents, for instance, can induce significant shifts due to their own ring currents.
-
Temperature: Temperature can affect the conformation of molecules and the rates of chemical exchange processes, which can in turn influence the appearance of the NMR spectrum.
-
Concentration: At high concentrations, intermolecular interactions can become more significant and may lead to slight changes in chemical shifts.
Conclusion: A Powerful Tool for Structural Verification
The ¹H NMR spectrum of 4-methyl-1,2,3-thiadiazole provides a clear and unambiguous fingerprint for this important synthetic building block. By understanding the characteristic chemical shifts and signal multiplicities of the methyl and ring protons, researchers can confidently verify the structure and purity of their compounds. This in-depth guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to effectively utilize ¹H NMR spectroscopy in their research endeavors.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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- Shafiee, A.; Lalezari, I.; Yazdany, S.; Shahbazian, F. M. 1,2,3-Thiadiazoles. I. A new method of synthesis of 1,2,3-thiadiazoles. Journal of Pharmaceutical Sciences. 1970, 59(5), 704-705.
- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Emerging Therapeutic Landscape of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a privileged heterocyclic motif in medicinal and agricultural chemistry, conferring a diverse array of biological activities upon molecules that contain it.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point for the development of novel therapeutic agents and agrochemicals.[4] This guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet understudied member of this class: 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. While direct research on this particular molecule is nascent, a wealth of information on its structural analogs allows for a well-grounded extrapolation of its likely biological activities and molecular targets. This document will synthesize these findings to present a forward-looking perspective on its therapeutic potential, underpinned by established mechanisms of action for the broader 1,2,3-thiadiazole family.
I. Oncological Therapeutic Avenues: Targeting Cancer Cell Proliferation and Survival
The 1,2,3-thiadiazole scaffold has been incorporated into numerous compounds demonstrating significant anticancer and antitumor properties.[1][2] The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes and engaging with intracellular targets.[5] The structural similarity of the thiadiazole ring to pyrimidine suggests a potential mechanism involving the disruption of DNA replication.[4]
A. Disruption of Microtubule Dynamics
A key strategy in cancer chemotherapy is the disruption of microtubule formation and disassembly, which is critical for mitosis. Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as potent microtubule-destabilizing agents, suggesting that the 1,2,3-thiadiazole core can serve as a pharmacophore for targeting the tubulin cytoskeleton.[1]
B. Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition is a validated strategy in cancer therapy.[5] Specific 1,2,3-thiadiazole derivatives have been shown to act as selective inhibitors of Hsp90.[1][5] This suggests that 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine could be investigated for its potential to modulate Hsp90 activity.
C. Modulation of Key Signaling Enzymes
The broader class of thiadiazole derivatives has been shown to inhibit a range of enzymes crucial for cancer cell survival and proliferation. These include:
-
Carbonic Anhydrases (CAs): Involved in pH regulation and tumorigenesis.[5]
-
Abl Kinase: A key target in chronic myeloid leukemia.[5]
-
Glutaminase (GLS): Critical for the metabolic reprogramming of cancer cells.[5]
-
Inosine Monophosphate Dehydrogenase (IMPDH): A rate-limiting enzyme in de novo guanine nucleotide biosynthesis.[5]
-
Lipoxygenases (LOX): Implicated in inflammation and cancer progression.[5]
-
Kinesin Spindle Protein (Eg5): Essential for the formation of the bipolar mitotic spindle.[5]
-
Histone Deacetylases (HDACs): Epigenetic modifiers that are frequently dysregulated in cancer.[5][6]
The following diagram illustrates the potential oncological targets for 1,2,3-thiadiazole derivatives.
Caption: Potential Oncological Targets of 1,2,3-Thiadiazole Derivatives.
II. Agricultural Applications: Plant Growth Regulation and Protection
The 1,2,3-thiadiazole scaffold is prominent in agrochemistry, with derivatives exhibiting potent plant growth-regulating and protective properties.
A. Cytokinin-like Activity via Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)
Thidiazuron (TDZ), N-phenyl-N'-1,2,3-thiadiazol-5-yl urea, is a well-known plant growth regulator with strong cytokinin-like activity.[7][8][9] Its primary mechanism of action is the inhibition of cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for cytokinin degradation.[7][8][10][11] By inhibiting CKX, TDZ increases the endogenous levels and prolongs the activity of cytokinins, promoting cell division and differentiation.[7][8] Given the structural similarity, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a prime candidate for investigation as a CKX inhibitor.
The following workflow outlines a typical screening process for identifying novel CKX inhibitors.
Caption: Workflow for Screening 1,2,3-Thiadiazole Derivatives as CKX Inhibitors.
B. Induction of Systemic Acquired Resistance (SAR)
1,2,3-Thiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[3][12][13][14] SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens.[12][14] The induction of SAR by these compounds is associated with the salicylic acid (SA) signaling pathway and leads to the expression of pathogenesis-related (PR) proteins.[12]
The signaling cascade for SAR induction is depicted below.
Caption: Simplified Signaling Pathway for SAR Induction by 1,2,3-Thiadiazole Derivatives.
III. Antifungal Activity: A Potential Agrochemical Fungicide
Derivatives of 1,2,3-thiadiazole have demonstrated significant fungicidal activity against a broad spectrum of phytopathogenic fungi.[1][15] While the exact mechanisms are not fully elucidated for all derivatives, some studies point towards specific molecular targets. For instance, the combination of an acylalanine moiety with a 1,2,3-thiadiazole ring has been explored, with the proposed mechanism of action for acylalanines being the specific inhibition of RNA polymerase-1 in fungi, thereby blocking rRNA synthesis.[16][17]
| Fungal Species | Reported Activity of 1,2,3-Thiadiazole Derivatives | Reference |
| Gibberella zeae | Excellent activity | [18] |
| Sclerotinia sclerotiorum | Excellent activity | [18] |
| Rhizoctonia cerealis | Excellent activity | [18] |
| Alternaria solani | Broad-spectrum inhibition | [15] |
| Cercospora arachidicola | Broad-spectrum inhibition | [15] |
IV. Broader Enzyme Inhibition Potential
The thiadiazole scaffold, in its various isomeric forms, has been shown to be a versatile inhibitor of several enzyme classes, suggesting a broader therapeutic potential for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
-
Cytochrome P450 (CYP) Enzymes: The 1,2,3-thiadiazole heterocycle can act as a heme ligand and has been investigated for the design of CYP inhibitors.[19] This has implications for drug metabolism studies and the development of agents that modulate CYP activity.
-
α/β-Hydrolase Domain 6 (ABHD6): Carbamate derivatives of the 1,2,5-thiadiazole isomer are potent inhibitors of ABHD6, a target for inflammatory and metabolic disorders.[1]
-
Factor XIIIa: Certain 1,2,4-thiadiazole derivatives have been identified as inhibitors of Factor XIIIa, a transglutaminase involved in blood clotting.[20]
V. Experimental Protocols for Target Validation
A. In Vitro CKX Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine on cytokinin oxidase/dehydrogenase activity.
Methodology:
-
Enzyme Preparation: Recombinant CKX from Arabidopsis thaliana (AtCKX2) or Zea mays (ZmCKX1) is expressed and purified.
-
Assay Buffer: Prepare a suitable reaction buffer (e.g., 100 mM McIlvaine buffer, pH 6.0).
-
Substrate and Cofactor: Prepare solutions of a cytokinin substrate (e.g., isopentenyladenine) and an electron acceptor (e.g., 2,6-dichlorophenolindophenol).
-
Inhibitor Preparation: Prepare a stock solution of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, enzyme, and varying concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Add the substrate and cofactor to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Systemic Acquired Resistance (SAR) Induction Assay in Plants
Objective: To assess the ability of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine to induce disease resistance in plants.
Methodology:
-
Plant Material: Use a susceptible plant species, such as wheat or cucumber.
-
Compound Application: Treat the lower leaves of the plants with a solution of the test compound or a control (e.g., water or BTH).
-
Pathogen Inoculation: After a specific time interval (e.g., 3-7 days), inoculate the upper, untreated leaves with a suitable pathogen (e.g., powdery mildew).
-
Disease Assessment: After a further incubation period, assess the disease severity on the upper leaves by counting lesions or measuring the infected leaf area.
-
Gene Expression Analysis (Optional): Harvest leaf tissue at different time points after compound treatment and analyze the expression of SAR marker genes (e.g., PR-1) using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the disease severity and gene expression levels in compound-treated plants to those in control plants to determine the efficacy of SAR induction.
VI. Conclusion and Future Directions
While direct experimental data on 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is limited, the extensive research on its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent and agrochemical. The key inferred therapeutic targets span oncology, plant growth regulation, and fungal disease control. Future research should focus on the synthesis of this compound and its derivatives, followed by systematic screening against the targets identified in this guide. In particular, its potential as a CKX inhibitor for agricultural applications and its anticancer properties warrant thorough investigation. The self-validating nature of the proposed experimental protocols will ensure the generation of robust and reliable data to either confirm or refute these promising therapeutic hypotheses.
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
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Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. (1996). PubMed. [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). National Institutes of Health. [Link]
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Novel thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase. (2016). ResearchGate. [Link]
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The mode of action of thidiazuron: auxins, indoleamines, and ion channels in the regeneration of Echinacea purpurea L. (2005). PubMed. [Link]
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Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (2021). Encyclopedia.pub. [Link]
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Novel thidiazuron-derived inhibitors of cytokinin oxidase/dehydrogenase. (2016). PubMed. [Link]
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The multipotent thidiazuron: A mechanistic overview of its roles in callogenesis and other plant cultures in vitro. (2021). Ovid. [Link]
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Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. (2019). National Institutes of Health. [Link]
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Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl. (2023). MDPI. [Link]
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Thidiazuron. (n.d.). Wikipedia. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2021). MDPI. [Link]
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3-Substituted Imidazo[1,2-d][1][3][5]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. (2009). ACS Publications. [Link]
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Effect of benzothiadiazole, an inducer of systemic acquired resistance, on the pathogenesis of wheat brown rust. (2002). ResearchGate. [Link]
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Thidiazuron: A multi-dimensional plant growth regulator. (2011). ResearchGate. [Link]
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1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]
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Synthesis and Biological Activity Evaluation of 1,2,3-thiadiazole Derivatives as Potential Elicitors With Highly Systemic Acquired Resistance. (2009). PubMed. [Link]
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Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. (2018). ResearchGate. [Link]
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Emerging Potential of Thiadiazole Scaffolds in Oncology
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its various isomers, particularly the 1,2,3- and 1,3,4-thiadiazoles, are integral to a wide spectrum of biologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[2] The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes, allowing these compounds to strongly interact with various biological targets.[3] This guide focuses on a specific, yet under-characterized derivative, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine , providing a comprehensive framework for its initial cytotoxic evaluation. As direct data on this particular molecule is scarce, we will draw upon the broader knowledge of 1,2,3-thiadiazole derivatives to inform our experimental design and interpret potential outcomes.
Rationale and Strategic Context: Why Investigate This Thiadiazole Derivative?
The 1,2,3-thiadiazole moiety is a known pharmacophore in compounds exhibiting significant cytotoxic properties.[1] Derivatives of this scaffold have been reported to act through various anticancer mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain 1,2,3-thiadiazole analogs of combretastatin A-4 have demonstrated potent inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
-
Hsp90 Inhibition: 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein crucial for the stability of numerous oncoproteins.[3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, triggering apoptosis.[4]
-
Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, often involving the cleavage of Poly (ADP-ribose) polymerase (PARP).[3]
Given this precedent, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine warrants investigation as a potential cytotoxic agent. The methanamine substituent at the 5-position introduces a basic side chain that could significantly influence its solubility, cell permeability, and interaction with biological targets. This guide provides the foundational protocols to rigorously test this hypothesis.
Experimental Workflow for Preliminary Cytotoxicity Assessment
A tiered approach is recommended to efficiently screen for and characterize the cytotoxic activity of our lead compound. This workflow is designed to move from broad viability assays to more specific mechanistic studies.
Caption: Tiered experimental workflow for assessing the cytotoxicity of a novel compound.
Detailed Experimental Protocols
Phase 1: Primary Viability Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media.[9]
-
Trypsinize and count the cells. Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.[8]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of fresh media containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Phase 2: Confirmation with an Orthogonal Assay - The LDH Release Assay
To validate the MTT results and specifically measure cell membrane damage, a Lactate Dehydrogenase (LDH) release assay is employed. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of cytotoxicity.[10]
Protocol: LDH Release Assay [11]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 & 2). It is often practical to run this assay in parallel with the MTT assay.
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 10-50 µL of the cell culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by CST, Abcam, or Thermo Fisher Scientific).[10][11] This typically involves mixing a catalyst and a dye solution.
-
Add an equal volume of the reaction mixture to the collected supernatant in the new plate.
-
-
Incubation and Measurement:
-
Controls for Data Normalization:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Lyse untreated cells with a lysis buffer (provided in most kits) to release the total intracellular LDH.
-
Background: Culture medium without cells.
-
Phase 3: Elucidating the Mechanism - Apoptosis vs. Necrosis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between apoptotic and necrotic cell death.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Protocol: Annexin V/PI Staining and Flow Cytometry [12][13]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.
-
Treat cells with the IC50 concentration (determined from MTT/LDH assays) of the compound for a relevant time point (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (which contains detached, potentially dead cells).
-
Wash the adherent cells with PBS and then detach them using a gentle enzyme like TrypLE or Accutase.
-
Combine the detached cells with the collected medium and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.[14]
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation and Interpretation
Quantitative Data Summary
All quantitative data should be summarized in clear, well-structured tables.
Table 1: IC50 Values of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine after 48h Treatment
| Cell Line | Assay | IC50 (µM) ± SD |
| HepG2 (Liver) | MTT | [Insert Value] |
| LDH | [Insert Value] | |
| MCF-7 (Breast) | MTT | [Insert Value] |
| LDH | [Insert Value] | |
| A549 (Lung) | MTT | [Insert Value] |
| LDH | [Insert Value] | |
| NIH/3T3 (Normal Fibroblast) | MTT | [Insert Value] |
Note: The inclusion of a non-cancerous cell line (e.g., NIH/3T3) is crucial for assessing preliminary selectivity.
Table 2: Percentage of Cell Populations after 24h Treatment with IC50 Concentration
| Cell Line | Treatment | Live (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| HepG2 | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | [Insert Value] | [Insert Value] | [Insert Value] | |
| MCF-7 | Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | [Insert Value] | [Insert Value] | [InsertValue] |
Interpretation of Results
-
Potency and Selectivity: The IC50 values from the MTT and LDH assays will provide a quantitative measure of the compound's cytotoxic potency. A lower IC50 value indicates higher potency. Comparing the IC50 values in cancer cell lines versus normal cell lines gives an initial indication of the compound's therapeutic index.
-
Mechanism of Cell Death: A significant increase in the Annexin V-positive/PI-negative population (early apoptosis) suggests an apoptotic mechanism.[12] Conversely, a primary increase in the PI-positive population would indicate necrosis. Many cytotoxic compounds will ultimately lead to a rise in the double-positive (late apoptotic/necrotic) population.[13]
-
Correlation between Assays: The results from the MTT and LDH assays should be corroborative. A decrease in metabolic activity (MTT) should correspond to an increase in membrane permeability (LDH release). Discrepancies could suggest mechanisms like cytostasis (inhibition of proliferation without immediate cell death) or mitochondrial dysfunction preceding membrane rupture.
Concluding Remarks and Future Directions
This guide outlines a robust, multi-faceted approach to the preliminary cytotoxic evaluation of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The data generated from these assays will provide a critical foundation for deciding whether to advance this compound in the drug discovery pipeline. Positive results, particularly evidence of potent, selective, and apoptosis-inducing activity, would justify further mechanistic studies. These could include cell cycle analysis, caspase activation assays, and investigation into specific molecular targets like tubulin or Hsp90, which are known to be modulated by other 1,2,3-thiadiazole derivatives.[3][4] The journey from a novel chemical entity to a therapeutic agent is long and arduous, but it begins with rigorous and well-designed preliminary screening, as detailed herein.
References
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Gomha, S. M., et al. (2015). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Taylor & Francis Online. Available at: [Link]
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]
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Pleban, K., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
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MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available at: [Link]
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Pleban, K., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]
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Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]
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Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
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CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
ResearchGate. (2018). (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. ResearchGate. Available at: [Link]
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BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Kucukoglu, K., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]
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Bio-Rad. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Bio-Rad. Available at: [Link]
-
Singh, P., et al. (2014). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
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Bio-Rad. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. Available at: [Link]
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Riss, T. L., & Moravec, R. A. (2004). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Available at: [Link]
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Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available at: [Link]
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[11][15][16]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at: [Link]
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[11][15][16]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Biopolymers and Cell. Available at: [Link]
-
Sharma, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]
-
Frontiers. (2023). Urea derivative MTU improves stress tolerance and yield in wheat by promoting cyclic electron flow around PSI. Frontiers. Available at: [Link]
-
RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
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Methodological & Application
Synthesis Protocols for 4-Methyl-1,2,3-Thiadiazoles: An Application Note for Researchers
Introduction: The Ascendant Role of 4-Methyl-1,2,3-Thiadiazoles in Modern Drug Discovery
The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to the discovery of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and insecticidal properties.[1][2] The 4-methyl substituted variants, in particular, serve as crucial building blocks in the synthesis of more complex molecules, offering a stable and synthetically versatile scaffold for the exploration of new chemical space.[3][4] This application note provides a detailed guide to the synthesis of 4-methyl-1,2,3-thiadiazoles, focusing on established protocols, mechanistic insights, and practical considerations for researchers in the field.
Synthetic Strategies: A Comparative Overview
The construction of the 4-methyl-1,2,3-thiadiazole core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we delve into the two most prominent methods: the Hurd-Mori synthesis and the Pechmann synthesis, along with a brief overview of modern advancements.
The Hurd-Mori Synthesis: A Robust and Versatile Approach
The Hurd-Mori reaction is the most widely employed method for the synthesis of 1,2,3-thiadiazoles.[5] The classical approach involves the cyclization of a hydrazone derived from a ketone with an active α-methylene group using thionyl chloride (SOCl₂).[1] For the synthesis of 4-methyl-1,2,3-thiadiazoles, the readily available acetone is a common starting material.
Mechanism of the Hurd-Mori Reaction:
The reaction proceeds through a multi-step mechanism involving the initial formation of a chloro-sulfinyl intermediate from the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of water and sulfur dioxide to yield the aromatic 1,2,3-thiadiazole ring. The regioselectivity of the cyclization is directed by the substitution pattern of the starting ketone.
Experimental Workflow: Hurd-Mori Synthesis
Caption: A generalized workflow for the Hurd-Mori synthesis of 4-methyl-1,2,3-thiadiazole.
The Pechmann Synthesis: A Classic Alternative
An older but still relevant method is the Pechmann synthesis, which involves the reaction of a diazoalkane with an isothiocyanate.[6] For the synthesis of 4-methyl-1,2,3-thiadiazole, this would conceptually involve the reaction of diazoethane with a suitable thiocarbonyl compound. However, the preparation and handling of diazoalkanes can be hazardous, which has led to a preference for the Hurd-Mori approach in many applications.
Mechanism of the Pechmann Synthesis:
The Pechmann synthesis is a [3+2] cycloaddition reaction. The diazoalkane acts as the three-atom component, and the C=S double bond of the thiocarbonyl compound serves as the two-atom component. The reaction proceeds through a concerted or stepwise mechanism to form the five-membered thiadiazole ring.
Modern Advancements and Alternative Protocols
Recent research has focused on developing milder and more efficient variations of the classical methods. An improvement on the Hurd-Mori reaction involves the use of N-tosylhydrazones and elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI), under metal-free conditions.[7] Another approach utilizes tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, offering an environmentally friendlier alternative.[7]
Multi-component reactions have also emerged as a powerful tool for the synthesis of substituted 1,2,3-thiadiazoles, including 4-methyl derivatives.[1] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, often with high atom economy.
Comparative Data of Synthesis Protocols
The following table summarizes typical reaction conditions and outcomes for the synthesis of 4-substituted-1,2,3-thiadiazoles. It is important to note that direct comparison is challenging due to the variation in substrates and specific reaction optimizations reported in the literature.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Reported Yield | Reference |
| Classical Hurd-Mori | Ketone Semicarbazone | Thionyl Chloride | 2 - 4 hours | 0°C to Reflux | 60 - 80% | [5] |
| Modified Hurd-Mori | N-Tosylhydrazone, Sulfur | TBAI | 12 hours | 80°C | Good | [7] |
| Modified Hurd-Mori | N-Tosylhydrazone | Ammonium Thiocyanate, Ethanol | 24 hours | Room Temperature | Very Good | [7] |
| Pechmann Synthesis | Diazoalkane, Isothiocyanate | - | Variable | Room Temperature | Variable | [6] |
Detailed Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific laboratory conditions and available starting materials.
Protocol 1: Hurd-Mori Synthesis of 4-Methyl-1,2,3-thiadiazole
This two-step protocol starts with the formation of acetone semicarbazone, followed by its cyclization to the target compound.
Step 1: Synthesis of Acetone Semicarbazone
-
Materials:
-
Acetone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetone (0.58 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 4-Methyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
Materials:
-
Acetone semicarbazone
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water.
-
Suspend acetone semicarbazone (1.15 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas trap.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.2 mL, 30 mmol) to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Reaction Mechanism: Hurd-Mori Synthesis
Caption: A simplified representation of the Hurd-Mori reaction mechanism.
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle thionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diazoalkanes (for Pechmann Synthesis): Diazoalkanes are potentially explosive and toxic. Their preparation and use require specialized equipment and safety precautions. It is highly recommended to consult specialized literature and safety protocols before attempting any reaction involving diazoalkanes.
-
General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work. Familiarize yourself with the safety data sheets (SDS) of all reagents and solvents used.
Purification and Characterization
The purification of 4-methyl-1,2,3-thiadiazole is typically achieved by fractional distillation under reduced pressure, as it is a relatively volatile liquid. Alternatively, for smaller scales or for the removal of non-volatile impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be effective.
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
The synthesis of 4-methyl-1,2,3-thiadiazoles is a well-established field with robust and versatile methods available to researchers. The Hurd-Mori reaction remains the workhorse for accessing this important heterocyclic scaffold, with modern variations offering milder and more efficient alternatives. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety precautions are paramount for the successful synthesis of these valuable building blocks for drug discovery and development.
References
-
Shafiee, A., & Naimi, E. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds (Vol. 62). John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology.
-
Martinez, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 1089-1101. [Link]
-
Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][7][8]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2630-2636. [Link]
- Gavin Publishers. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry.
-
MySkinRecipes. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Purity for a Bioactive Scaffold
The 1,2,3-thiadiazole ring is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities.[1] The compound 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, a primary amine derivative, represents a key building block for the synthesis of more complex molecules in drug discovery programs. The purity of this amine is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in formulation and stability studies.
This document outlines a multi-step purification strategy, addressing the removal of common impurities derived from a probable synthetic route. The proposed synthesis, based on related literature, likely involves the Curtius rearrangement of 4-methyl-1,2,3-thiadiazole-5-carbonyl azide.[2] This informs the potential impurity profile we aim to address.
Understanding the Likely Impurity Profile
A robust purification strategy is built upon a foundational understanding of the potential impurities. Given the probable synthesis via a Curtius rearrangement of 4-methyl-1,2,3-thiadiazole-5-carbonyl azide, the following impurities should be considered:
-
Unreacted Starting Materials: Residual 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its activated form (e.g., acyl chloride).
-
Intermediate Isocyanate: 1-isocyanato-4-methyl-1,2,3-thiadiazole, if the hydrolysis or reduction step is incomplete.
-
Urea Byproducts: Symmetrical or unsymmetrical ureas formed from the reaction of the intermediate isocyanate with the product amine or water.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, dioxane, water), and any catalysts or reagents.
The purification workflow is designed to systematically remove these potential contaminants.
Purification Workflow: A Multi-Technique Approach
A combination of purification techniques is recommended to achieve high purity of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. The basic nature of the amine group is a key handle for separation.
Figure 1: A multi-step workflow for the purification of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Protocol 1: Acid-Base Extraction
This classical technique leverages the basicity of the amine to separate it from neutral and acidic impurities.
Principle: The basic amine is protonated by an acid to form a water-soluble salt. Neutral organic impurities remain in the organic phase, while acidic impurities can be removed by a subsequent basic wash of the organic layer.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (aq). The protonated amine will move to the aqueous layer. It is advisable to perform this extraction three times to ensure complete transfer.
-
Separation of Layers: Combine the aqueous layers containing the amine salt. The organic layer, now containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide or saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 10). This will deprotonate the amine salt, causing the free amine to precipitate or form an oil.
-
Back Extraction: Extract the free amine back into a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
For the removal of closely related impurities, particularly urea byproducts, flash column chromatography is a powerful tool. The polar nature of the amine requires careful selection of the stationary and mobile phases.
Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For basic amines, tailing on silica gel can be an issue due to interactions with acidic silanol groups. This can be mitigated by adding a small amount of a competing base to the eluent.[4]
Recommended Systems:
| Stationary Phase | Mobile Phase System (Gradient Elution) | Rationale |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) with 0.5-2% Triethylamine (TEA) or Ammonia | The amine additive neutralizes acidic sites on the silica, preventing peak tailing.[4] |
| Alumina (basic or neutral) | Hexane / Ethyl Acetate or DCM / MeOH | Alumina is less acidic than silica and can be a good alternative for purifying basic compounds. |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | The functionalized silica provides a less acidic surface, improving peak shape without mobile phase additives. |
Step-by-Step Protocol (Silica Gel with Amine Additive):
-
Column Packing: Pack a flash chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the amine from the previous step in a minimal amount of the initial mobile phase (e.g., DCM with 2% TEA). Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Start with a low polarity mobile phase (e.g., 100% DCM with 2% TEA) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% MeOH in DCM, with 2% TEA constant).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for primary amines) or UV light if the compound is UV-active.
-
Analysis and Pooling: Analyze the fractions to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is an excellent final step to obtain a highly crystalline and pure product. The choice of solvent is critical.
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For amines, it is also possible to form a salt (e.g., hydrochloride) which may have better crystallization properties.[5]
Solvent Selection:
| Solvent System | Application Notes |
| Ethanol/Water | A good starting point for polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Toluene or Xylene | Suitable for aromatic compounds. |
| Isopropanol | Often a good single solvent for recrystallization. |
| Ethyl Acetate/Hexane | Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to dissolve and then cool slowly. |
Step-by-Step Protocol:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the amine in various solvents at room temperature and upon heating. An ideal solvent will have low solubility at room temperature and high solubility when hot.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to dissolve the amine completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Purity Assessment: Ensuring Success
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a critical step in its utilization for research and development. The multi-step approach detailed in these application notes, combining acid-base extraction, column chromatography, and recrystallization, provides a robust framework for obtaining this key building block in high purity. The specific conditions for chromatography and recrystallization may require some optimization depending on the scale and the specific impurity profile of the crude material. Rigorous analytical characterization is essential to validate the purity of the final product.
References
-
Shafique, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3737. [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
- Kalinina, T. A., et al. (2014). 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. Chemistry of Heterocyclic Compounds, 50(7), 1039-1046.
- Pevzner, F. I., et al. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85(4), 934-940.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
- Ghosh, A. K., Brindisi, M., & Sarkar, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(22), 1850–1873.
- Karakus, S., & Rollas, S. (2002). Synthesis and antituberculosis activity of new N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas. Il Farmaco, 57(7), 577-581.
- Chen, J., et al. (2016). TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole. The Journal of Organic Chemistry, 81(1), 271–275.
- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phtalsäureanhydrid. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3041.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (n.d.). 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
Sources
Application Note & Protocols: Formulation of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine for Biological Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of 1-(4-methyl-1,2,3-thiadiazole-5-yl)methanamine, a novel heterocyclic amine with potential for biological investigation. Recognizing the critical link between a stable, bioavailable formulation and the generation of reliable preclinical data, we present a logical workflow from initial compound characterization to the preparation of dosing solutions for in vitro and in vivo studies. This guide emphasizes the causality behind experimental choices, offering field-proven insights into pre-formulation strategies, vehicle selection, and analytical validation to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative for Robust Formulation
The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in compounds with a wide spectrum of biological activities, including antifungal, plant growth regulation, and anticancer properties[1][2][3]. The subject of this guide, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, is a primary amine derivative of this scaffold. The introduction of the methanamine group at the 5-position presents both opportunities for biological interaction and challenges for formulation. The basic nature of the primary amine can significantly influence solubility and stability, necessitating a systematic approach to formulation development.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Pre-formulation studies are the cornerstone of rational formulation design, providing critical data on the intrinsic physicochemical properties of the API[4][5][6]. These investigations inform the selection of appropriate excipients and manufacturing processes, minimizing the risk of failures in later stages[4].
Physicochemical and Biopharmaceutical Properties Assessment
A foundational understanding of the compound's properties is paramount.
-
Identity and Purity Confirmation: Before commencing formulation work, the identity and purity of the 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine batch must be unequivocally confirmed.
-
Aqueous Solubility: As a primary amine, the compound's aqueous solubility is expected to be pH-dependent.
-
Protocol: Employ the shake-flask method to determine solubility in various aqueous media at ambient temperature (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, and citrate buffers at acidic pH). This will help in understanding its dissolution behavior.
-
-
pKa Determination: The ionization constant (pKa) of the primary amine is critical for predicting its charge state and solubility at different physiological pH values.
-
Protocol: Use potentiometric titration or UV-spectrophotometry to determine the pKa. This value will guide the selection of appropriate buffer systems and pH for aqueous formulations.
-
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the compound's lipophilicity, which influences its membrane permeability and potential for non-specific binding.
-
Protocol: Determine the LogD at physiological pH (7.4) using the shake-flask method with n-octanol and buffered aqueous phase.
-
-
Solid-State Characterization: Understanding the solid form (crystalline vs. amorphous) is crucial for stability and dissolution.
-
Protocol: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and assess crystallinity, and Thermogravimetric Analysis (TGA) to evaluate thermal stability.
-
Stability Assessment
Identifying potential degradation pathways is essential for developing a stable formulation[5].
-
pH-Rate Profile: Assess the compound's stability across a physiologically relevant pH range.
-
Protocol: Incubate solutions of the compound in buffers ranging from pH 2 to 10. Analyze samples at predetermined time points using a stability-indicating HPLC method to quantify the remaining parent compound.
-
-
Forced Degradation Studies: Deliberately stress the compound to understand its degradation pathways.
-
Protocol: Expose the compound to acidic, basic, oxidative (e.g., H2O2), thermal, and photolytic stress. Characterize major degradants using LC-MS to inform on potential liabilities.
-
Formulation Development for In Vitro Studies
For in vitro assays, the primary goal is to solubilize the compound in a vehicle that is non-toxic to the cells at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay medium should be carefully controlled.
Preparation of a DMSO Stock Solution
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is miscible with aqueous media, making it a convenient vehicle for preparing high-concentration stock solutions.
-
Protocol:
-
Accurately weigh the required amount of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
-
Add high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Workflow for In Vitro Dosing
The following workflow ensures accurate and reproducible dosing in cell-based assays.
Caption: Workflow for preparing final dosing solutions for in vitro assays.
Formulation Development for In Vivo Studies
The objective for in vivo formulations is to achieve the desired exposure in a safe and well-tolerated vehicle. The choice of vehicle depends on the route of administration, the required dose, and the compound's solubility.
Aqueous Formulation Strategy (for Soluble Compounds)
If pre-formulation studies indicate sufficient aqueous solubility at a suitable pH, a simple buffered solution is the preferred approach due to its physiological compatibility.
-
Rationale: The primary amine on 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can be protonated at acidic pH to form a more soluble salt.
-
Protocol for an Oral Gavage Formulation:
-
Determine the required concentration based on the target dose and dosing volume (e.g., 10 mg/kg in 10 mL/kg).
-
Calculate the molar equivalent of a pharmaceutically acceptable acid (e.g., hydrochloric acid or citric acid) needed to protonate the amine and bring the pH to a range where the compound is soluble and stable.
-
Dissolve the compound in an appropriate volume of purified water with the acid.
-
Adjust the final volume with water or a suitable buffer (e.g., citrate buffer).
-
Confirm the final pH and ensure the compound remains in solution.
-
Co-Solvent and Surfactant-Based Formulation Strategy (for Poorly Soluble Compounds)
For compounds with low aqueous solubility, a co-solvent or surfactant system may be necessary.
-
Rationale: Co-solvents like polyethylene glycol (PEG) 400 and propylene glycol increase the solvent capacity for lipophilic compounds. Surfactants like Tween® 80 can form micelles to encapsulate and solubilize poorly soluble drugs[10].
-
Screening of Vehicles: A systematic screening process is essential to identify a suitable vehicle.
| Vehicle Composition | Rationale | Suitability for IV | Suitability for PO/IP |
| 5% DMSO / 95% Saline | Simple vehicle for initial screening if the dose volume is low. | Low | Medium |
| 10% DMSO / 40% PEG 400 / 50% Water | Common ternary system for increasing solubility. | Medium | High |
| 5% Solutol HS 15 / 95% Saline | Surfactant-based system for very poorly soluble compounds. | High | High |
| 20% Captisol® in Water | Cyclodextrin-based vehicle to form inclusion complexes and enhance solubility. | High | High |
-
Protocol for a PEG/Tween®/D5W Formulation (for Intravenous Administration):
-
Weigh the required amount of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
-
Add a pre-determined volume of PEG 400 and vortex to dissolve.
-
Add Tween® 80 and mix thoroughly.
-
Slowly add 5% Dextrose in Water (D5W) to the final volume while mixing to avoid precipitation.
-
Visually inspect for clarity and pass through a 0.22 µm sterile filter before administration.
-
Decision Tree for In Vivo Formulation Selection
This decision tree provides a logical pathway for selecting an appropriate formulation strategy.
Caption: Decision-making process for in vivo formulation development.
Quality Control and Validation of Formulations
To ensure the integrity of biological studies, all formulations must be subjected to quality control checks.
-
Appearance: Visually inspect for clarity, color, and absence of particulate matter.
-
pH Measurement: Confirm that the pH of aqueous formulations is within the target range.
-
Concentration Verification: Use an analytical method (e.g., HPLC-UV) to confirm that the concentration of the final formulation is within ±10% of the target.
-
Short-Term Stability: For novel formulations, assess the stability over the expected duration of the experiment (e.g., 24 hours at room temperature) to ensure the compound does not degrade or precipitate.
Conclusion
The successful biological evaluation of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is fundamentally dependent on the development of a robust and well-characterized formulation. By following a systematic approach that begins with thorough pre-formulation studies and progresses through a logical formulation development strategy, researchers can ensure the delivery of an accurate and consistent dose of the test compound. This, in turn, enhances the reliability and reproducibility of the resulting biological data, which is paramount for making informed decisions in the drug discovery and development process.
References
- (Reference to a paper on the biological activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea - to be sourced)
- Dua, R., & Srivastava, S. K. (2010). Synthesis, characterization and antimicrobial activity. International Journal of Pharma and Bio Sciences, 1(2).
- (Reference to a paper on the synthesis and characterization of 1,3,4-thiadiazole deriv
- (Reference to a paper on the chemical properties of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine - to be sourced)
- (Reference to a paper on the synthesis and characterization of 1,3,4-thiadiazole derivatives and their DNA binding - to be sourced)
- (Reference to a paper on the in vivo evaluation of 1,3,4-thiadiazole derivatives as anticonvulsant agents - to be sourced)
- (Reference to a paper on pre-formulation studies of insulin in hydrogels - to be sourced)
- (Reference to the Wikipedia page for Methenamine - to be sourced)
- (Reference to a review on excipients in parenteral formul
- (Reference to a paper on excipient selection in parenteral formul
- (Reference to a review on the role of preformulation studies in formul
- (Reference to an article on pre-formulation studies and analytical techniques - to be sourced)
- (Reference to a paper on the in-vivo analgesic activity of 1,2,4-thiadiazole deriv
- (Reference to a paper on the spectroscopic characterisation of 1,3,4-thiadiazole compounds - to be sourced)
- (Reference to an article on excipients for solubility enhancement of parenteral formul
- (Reference to a paper on the synthesis and fungicidal activity of 1,2,3-thiadiazole deriv
- (Reference to a presentation on excipients in parenteral drug products - to be sourced)
- (Reference to a paper on the evaluation of thiadiazole derivatives as VEGFR-2 inhibitors - to be sourced)
- (Reference to an article on the importance of preformulation studies in drug development - to be sourced)
- (Reference to a paper on the synthesis, characterization and biological evaluation of thiadiazole deriv
- (Reference to a paper on the synthesis and bioactivities of 1,3,4-thiadiazole deriv
- (Reference to a paper on the antioxidant activity of 1,3,4-thiadiazole deriv
- (Reference to a review on emerging excipients in parenteral medic
- (Reference to a paper on preformulation studies for nanoemulsion development - to be sourced)
- (Reference to product inform
- (Reference to a paper on the physicochemical study of a bioactive 1,3,4-thiadiazole deriv
Sources
- 1. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates [mdpi.com]
- 2. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Development of bedaquiline nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Welcome to the technical support center for the synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic building block. The 1,2,3-thiadiazole core is a valuable pharmacophore found in numerous biologically active compounds, from plant activators to potential therapeutics.[1] However, its synthesis can present unique challenges that impact yield and purity.
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical Q&A format. We will explore the causality behind common experimental pitfalls and offer field-tested solutions grounded in established chemical principles.
Section 1: Overview of the Synthetic Strategy
The most common and logical synthetic pathway to 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine involves a two-stage process. First is the construction of the core heterocyclic system, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde, typically via the Hurd-Mori reaction.[2][3] This is followed by the conversion of the aldehyde functional group to the target methanamine via reductive amination.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting the 4-methyl-1,2,3-thiadiazole Ring Formation
The Hurd-Mori reaction, involving the cyclization of an activated methylene or methyl ketone hydrazone with thionyl chloride, is a cornerstone of 1,2,3-thiadiazole synthesis.[4][5] However, its success is highly sensitive to reaction conditions.
Q: My yield for the Hurd-Mori cyclization is consistently low (<30%). What are the primary factors to investigate?
A: Low yields in this reaction are common and typically trace back to three main areas: precursor stability, reaction conditions, and side reactions.
-
Precursor Quality and Stability: The reaction proceeds via an intermediate N-sulfinylhydrazone. The stability of your starting hydrazone is critical. Ensure it is pure and dry. The presence of residual acid or base from its formation can catalyze decomposition pathways.
-
Thionyl Chloride (SOCl₂) Stoichiometry and Addition: Using a large excess of SOCl₂ can lead to aggressive, uncontrolled reactions and charring. Conversely, too little will result in incomplete conversion. Start with 2-3 equivalents and add it dropwise at low temperature (0 °C or below) to maintain control over the initial exothermic reaction.
-
Temperature Control: This is arguably the most critical parameter. While some reactions require heating to proceed, elevated temperatures can promote the decomposition of the thiadiazole ring, which is known to be thermally labile and can extrude N₂.[6] If your precursor is highly reactive, the reaction may proceed sufficiently at room temperature after the initial addition. For less reactive substrates, a modest temperature (e.g., 40-50 °C) is a good starting point. Harsher conditions, like refluxing in chloroform, often lead to significant decomposition.[2]
-
Solvent Choice: The reaction is typically run neat in SOCl₂ or in a non-polar, aprotic solvent like chloroform, dichloromethane (DCM), or toluene. Chlorinated solvents are common, but ensure they are anhydrous, as water reacts violently with SOCl₂.
Q: I am observing significant darkening of the reaction mixture and the formation of insoluble black tar. How can this be prevented?
A: This indicates decomposition, a known issue with this reaction, especially with electron-rich precursors.[2]
-
Mechanism of Decomposition: The harsh, acidic conditions generated by SOCl₂ can degrade sensitive functional groups on the substrate. The thiadiazole ring itself can also polymerize or decompose under excessive heat.
-
Mitigation Strategies:
-
Strict Temperature Management: As mentioned, perform the SOCl₂ addition at 0 °C or below and allow the reaction to warm slowly to room temperature. Only apply heat if you have confirmed (e.g., by TLC or small-scale trials) that the reaction is not proceeding.
-
Inverse Addition: Consider adding your substrate solution dropwise to the cold thionyl chloride. This maintains a high concentration of the cyclizing agent relative to the substrate, which can sometimes favor the desired intramolecular cyclization over intermolecular decomposition pathways.
-
Section 3: Troubleshooting the Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[8] For the synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, this involves reacting the aldehyde intermediate with an ammonia source to form an intermediate imine, which is then reduced in situ.
Q: My reaction is producing a significant amount of the secondary amine bis(1-(4-methyl-1,2,3-thiadiazol-5-yl)methyl)amine. How do I improve selectivity for the primary amine?
A: The formation of secondary amine byproducts occurs when the newly formed primary amine acts as a nucleophile, reacting with another molecule of the aldehyde. This is a very common problem.
-
Causality: The primary amine product is often more nucleophilic than the ammonia source used, leading to a competitive reaction that forms a new imine, which is then reduced to the secondary amine.
-
Solutions:
-
Use a Large Excess of the Nitrogen Source: The most effective way to favor primary amine formation is by using a large molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). Le Châtelier's principle dictates that this will drive the equilibrium towards the formation of the initial imine from the aldehyde and ammonia, minimizing the chance for the product amine to react. A 10-20 fold excess is a good starting point.
-
Control the Rate of Reduction: If the reduction of the imine is slow compared to its formation, the concentration of the aldehyde remains high, increasing the likelihood of the secondary amine pathway. Ensure your reducing agent is active.
-
pH Control: The reaction is pH-sensitive. Imine formation is typically favored in weakly acidic conditions (pH 4-6), which protonate the carbonyl to make it more electrophilic but do not fully protonate the amine nucleophile. Using a buffered system like ammonium acetate can help maintain the optimal pH range.
-
Q: My reductive amination is not going to completion, and I recover a lot of unreacted aldehyde. What should I check?
A: Incomplete conversion is usually due to an issue with either imine formation or the reduction step.
-
Inefficient Imine Formation: As discussed, pH is critical. If the medium is too acidic, the ammonia will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be activated. Also, ensure any water formed during imine formation is either tolerated by the reducing agent or removed (e.g., with molecular sieves, though this is less common in one-pot reductive aminations).
-
Inactive Reducing Agent: Hydride reagents can decompose upon storage. Use a fresh bottle of your reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is stable in weakly acidic conditions and selectively reduces imines in the presence of aldehydes, but it is highly toxic.[8] Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent, less toxic alternative that is also mild and effective.
-
Solvent Issues: The reaction is often run in methanol, ethanol, or DCM. The chosen reducing agent must be compatible with the solvent. For instance, NaBH₄ can react with methanol over time, so the reaction should be monitored closely.
Q: Which reducing agent is the best choice for this transformation?
A: The "best" agent depends on a balance of reactivity, selectivity, safety, and cost. For this specific transformation, STAB is often the preferred choice in a research and development setting.
| Reducing Agent | Pros | Cons | Optimal pH |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes, less selective for the imine. Requires careful pH control. | Neutral to slightly basic |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over aldehydes. Stable in weakly acidic conditions.[8] | Highly toxic (can release HCN gas). | 4-6 |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Mild, selective for imines. Non-toxic. Does not require strict pH control.[9] | More expensive. Can be moisture-sensitive. | Slightly acidic (acetic acid is a byproduct) |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | High atom economy, "green" reductant. | Requires specialized hydrogenation equipment. Catalyst can sometimes be sensitive to sulfur-containing compounds. | N/A |
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Sources
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- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. isres.org [isres.org]
- 5. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges of 1,2,3-Thiadiazole Compounds in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-thiadiazole compounds. This guide is designed to provide you with practical, in-depth solutions to the common solubility challenges encountered when working with this promising class of heterocyclic compounds in aqueous buffers. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the scientific principles behind them, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my 1,2,3-thiadiazole compounds show such poor solubility in aqueous buffers like PBS?
A: The limited aqueous solubility of many 1,2,3-thiadiazole derivatives is primarily due to their physicochemical properties. These compounds are often characterized by a highly lipophilic nature.[1] The 1,2,3-thiadiazole ring is a π-excessive, heteroaromatic system which, depending on the substituents, can lead to a non-polar character and strong intermolecular interactions in the solid state.[2][3] These strong crystal lattice forces require significant energy to overcome during dissolution in a polar solvent like water, resulting in poor solubility.
Q2: I've dissolved my 1,2,3-thiadiazole compound in DMSO for a stock solution, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This is a very common issue known as "solvent-shifting" precipitation. Your compound is likely highly soluble in the organic solvent (DMSO), but when this stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's low affinity for water causes it to rapidly fall out of solution. This is particularly problematic in cell-based assays where precipitates can be toxic to cells or interfere with assay readouts.[4]
Q3: Can changing the pH of my buffer improve the solubility of my 1,2,3-thiadiazole compound?
A: It depends on the specific chemical structure of your compound. The parent 1,2,3-thiadiazole is a weak base.[2] If your derivative contains ionizable functional groups (e.g., acidic or basic moieties), altering the pH of the buffer can significantly impact its solubility. For a compound with a basic nitrogen atom, lowering the pH (acidic conditions) will lead to protonation, forming a more soluble salt. Conversely, for a compound with an acidic proton, raising the pH (basic conditions) will deprotonate it, also forming a more soluble salt. However, it is crucial to ensure that the required pH is compatible with your experimental system (e.g., cell viability, protein stability).
Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues
This section provides a systematic approach to diagnosing and resolving solubility problems with your 1,2,3-thiadiazole compounds.
Issue 1: Compound Precipitation upon Dilution in Aqueous Buffer
Causality: The primary cause is the drastic change in solvent polarity when a small volume of an organic stock solution is added to a large volume of aqueous buffer. The compound, which is stable in the organic solvent, is forced into an environment where it is not readily soluble.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Protocols:
-
Protocol 1: Co-Solvent System Optimization
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar molecules.[5]
-
Select Co-solvents: Common choices include polyethylene glycol (PEG) 400, propylene glycol (PG), and ethanol.
-
Prepare a Co-solvent/Aqueous Buffer Mixture: Start by preparing your aqueous buffer (e.g., PBS, pH 7.4) containing a certain percentage of the co-solvent (e.g., 10% PEG 400).
-
Test Solubility: Add your DMSO stock solution of the 1,2,3-thiadiazole compound to this co-solvent/buffer mixture and observe for precipitation.
-
Optimize Concentration: If precipitation still occurs, incrementally increase the co-solvent concentration. Be mindful that high concentrations of organic solvents can be detrimental in biological assays.
-
-
Protocol 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[6][7][8][9]
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[6]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 45% w/v).
-
Form the Inclusion Complex:
-
Add the DMSO stock of your 1,2,3-thiadiazole compound directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture for several minutes to facilitate the formation of the inclusion complex.
-
-
Final Dilution: This complex-containing solution can then be further diluted in your aqueous buffer for the final assay concentration. The cyclodextrin will "chaperone" the compound, keeping it in solution.
-
| Method | Typical Starting Concentration | Advantages | Considerations |
| Co-solvents (e.g., PEG 400) | 5-20% (v/v) in final buffer | Simple to implement, effective for many compounds. | Can affect biological systems at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10% (w/v) in final buffer | High solubilizing capacity, generally low toxicity.[6] | Can potentially interact with cell membranes or other assay components. |
| Solid Dispersions | N/A (prepared beforehand) | Can significantly enhance dissolution rate and solubility.[10] | Requires more extensive formulation development. |
Issue 2: Inconsistent Results in Biological Assays
Causality: Poor solubility can lead to the formation of microscopic precipitates or aggregates that are not always visible to the naked eye. This results in an unknown and variable concentration of the active, soluble compound in your assay, leading to poor reproducibility.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Detailed Protocols:
-
Protocol 3: Verification of Soluble Concentration
This protocol ensures you know the actual concentration of your dissolved compound in the final assay buffer.
-
Prepare the Final Solution: Prepare your 1,2,3-thiadiazole compound in the final aqueous buffer exactly as you would for your experiment (including any co-solvents or cyclodextrins).
-
Equilibrate: Allow the solution to sit at the experimental temperature for a period of time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Separate Soluble and Insoluble Fractions: Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated material.
-
Sample the Supernatant: Carefully collect the supernatant, which contains the soluble fraction of your compound.
-
Quantify: Analyze the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV, comparing it to a standard curve prepared in an appropriate solvent (e.g., acetonitrile or methanol). This will give you the true soluble concentration.
-
Advanced Strategies: Solid Dispersions
For compounds that are particularly challenging to solubilize, creating a solid dispersion can be a powerful approach. This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[1][10]
Conceptual Workflow for Solid Dispersion Preparation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. scielo.br [scielo.br]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Welcome, researchers and drug development professionals, to the comprehensive technical support guide for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine. This document is designed to be your partner in the lab, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this novel thiadiazole-containing compound. Our approach is rooted in empowering you with the scientific rationale behind experimental choices, ensuring that your research is robust, reproducible, and insightful.
Section 1: Getting Started with 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
FAQ: What are the expected biological activities of a 1,2,3-thiadiazole derivative?
The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities. These can include, but are not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The sulfur atom in the thiadiazole ring can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets. Therefore, when working with 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, it is advisable to consider a broad range of potential cellular effects beyond your primary hypothesis.
FAQ: What are some critical preliminary steps before starting my experiments?
To ensure the reliability of your results, the following initial steps are crucial:
-
Compound Quality Control: Always verify the purity and identity of your compound stock. Impurities can lead to confounding biological effects.
-
Solubility Testing: Determine the optimal solvent for your compound and the maximum concentration that can be achieved without precipitation in your cell culture media. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should be carefully controlled in your experiments, ideally kept below 0.5%, as higher concentrations can induce cellular stress and cytotoxicity.[1][2][3]
-
Cell Line Authentication: Use authenticated cell lines and maintain good cell culture practices to avoid cross-contamination and ensure reproducibility.[4][5][6] This includes regular testing for mycoplasma contamination.[6]
Section 2: Troubleshooting Unexpected Experimental Outcomes
This section is designed to guide you through the process of diagnosing and resolving common issues encountered during your research with 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Scenario 1: "My cells are exhibiting an unexpected phenotype. Could this be an off-target effect?"
Step 1: Initial Verification and Dose-Response Analysis
Before assuming an off-target effect, it's essential to rule out experimental artifacts.
Protocol 1: Comprehensive Dose-Response Curve
-
Objective: To distinguish between on-target and potential off-target effects based on potency. Off-target effects often occur at higher concentrations than on-target effects.[8]
-
Procedure:
-
Prepare a wide range of concentrations of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, typically from picomolar to high micromolar.
-
Treat your cells with this concentration range for a fixed duration.
-
Measure both your expected on-target phenotype and the unexpected phenotype at each concentration.
-
Plot the dose-response curves for both effects.
-
-
Interpretation:
-
A significant separation between the EC50/IC50 values for the two effects may suggest that the unexpected phenotype is due to an off-target interaction.
-
If the curves overlap, the effects might be mediated by the same target or by different targets with similar affinities for the compound.
-
| Parameter | On-Target Effect | Off-Target Effect |
| Potency (EC50/IC50) | Typically in the nM to low µM range | Often in the mid to high µM range |
| Maximal Efficacy | Should plateau at a certain concentration | May continue to increase with concentration |
Step 2: Employing Control Compounds
The use of a structurally similar but biologically inactive control compound is a powerful tool to confirm that the observed phenotype is due to a specific interaction with a cellular target and not due to non-specific effects of the chemical scaffold.
Workflow for Utilizing an Inactive Control Compound
Caption: Workflow for using an inactive control compound to validate on-target effects.
Step 3: Identifying the Off-Target
If the evidence points towards an off-target effect, the next step is to identify the responsible protein or pathway.
Protocol 2: Proteomic Profiling for Target Deconvolution
-
Objective: To identify the cellular proteins that physically interact with 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
-
Methodology: Several techniques can be employed, including:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" interacting proteins from cell lysates.[9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[10][11][12][13][14]
-
Quantitative Proteomics: Techniques like LiP-MS (Limited Proteolysis-Mass Spectrometry) can identify protein targets by observing changes in protein structure upon compound binding.[15]
-
-
Data Analysis: The identified proteins are then analyzed using bioinformatics tools to determine their known functions and associated signaling pathways.
Scenario 2: "I'm not observing my expected on-target effect. Is the compound inactive?"
The absence of an expected biological response can be due to several factors, not just compound inactivity.
Step 1: Verify Target Engagement
Before concluding that the compound is inactive, it is crucial to confirm that it is reaching and binding to its intended target within the cell.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine binds to its intended target in a cellular context.[10][11][12][13][14]
-
Procedure:
-
Treat intact cells with the compound and a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
-
Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates that the compound is binding to and stabilizing the target protein.
Visualizing the CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Step 2: Genetic Validation of the Target
If target engagement is confirmed but the expected phenotype is still absent, the link between the target and the phenotype may need to be re-evaluated.
Protocol 4: CRISPR-Cas9 Mediated Target Knockout
-
Objective: To mimic the effect of a pharmacological inhibitor by genetically ablating the target protein.[16][17][18][19][20][21]
-
Procedure:
-
Use CRISPR-Cas9 to generate a cell line where the gene encoding the target protein is knocked out.
-
Confirm the knockout at the protein level using Western blotting.
-
Assess whether the knockout cells exhibit the expected phenotype.
-
-
Interpretation:
-
If the knockout cells show the expected phenotype, it validates the target's role in the biological process. The lack of effect from the compound might then be due to it acting as an antagonist in a pathway that requires an agonist, or other complex cellular mechanisms.
-
If the knockout cells do not show the expected phenotype, it suggests that the initial hypothesis about the target's function may be incorrect.
-
Scenario 3: "My experimental results are not reproducible. What could be the cause?"
Lack of reproducibility can undermine the validity of your research. Here are some common culprits and how to address them.
Troubleshooting Checklist for Reproducibility
| Potential Issue | Recommended Action |
| Cell Health and Passage Number | Maintain a consistent cell passage number for your experiments. High passage numbers can lead to genetic drift and altered phenotypes.[4] Regularly monitor cell morphology and viability. |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, compound) for a set of experiments. If you must change lots, perform a bridging study to ensure consistency. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and temperature.[5] |
| Solvent Effects | Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or function.[1][2][3] |
Section 3: Advanced Strategies for Off-Target Profiling
For a more comprehensive understanding of the biological effects of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, consider the following advanced screening methods.
Kinome Scanning
If you suspect your compound may be interacting with protein kinases, a common source of off-target effects, kinome profiling services can screen your compound against a large panel of kinases to identify any unintended interactions.[22][23][24][25][]
Phenotypic Screening
High-content screening can provide an unbiased view of the effects of your compound on a variety of cellular parameters, such as morphology, proliferation, and the expression of specific markers.[27][28] This can help to identify unexpected biological activities and generate new hypotheses about the compound's mechanism of action.
Section 4: Concluding Remarks and Best Practices
Minimizing and understanding the off-target effects of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a critical aspect of rigorous scientific research. By employing a systematic and evidence-based approach to troubleshooting and target validation, you can increase the reliability and impact of your findings.
Key Takeaways:
-
Always start with high-quality reagents and well-characterized cellular systems.
-
Use dose-response curves to differentiate between on- and off-target effects.
-
Employ inactive control compounds to confirm the specificity of your compound's effects.
-
Directly measure target engagement in cells using techniques like CETSA.
-
Use genetic methods like CRISPR-Cas9 to validate the link between your target and the observed phenotype.
-
For a comprehensive understanding of your compound's activity, consider broader profiling approaches like kinome scanning and phenotypic screening.
This guide provides a framework for your investigations. Remember that each experiment will provide new information that may lead to further questions. Embrace this iterative process of hypothesis, experimentation, and analysis to unlock the full scientific potential of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 154(2), 442-451. [Link]
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Bourne, P. E., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Opinion in Biotechnology, 22(1), 70-75. [Link]
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Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. [Link]
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do Amaral, R. C., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics, 50(1), 100-107. [Link]
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Na, R., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 835237. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. [Link]
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Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]
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Li, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6549-6558. [Link]
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An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
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Geraghty, R. J., et al. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences, 21(7), 2447. [Link]
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Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
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The Jackson Laboratory. (n.d.). Genotyping Troubleshooting Guide. [Link]
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AMBOSS. (2019, October 10). Pharmacodynamics - Part 2: Dose-response Relationship [Video]. YouTube. [Link]
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Terstiege, A., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 78-85. [Link]
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Bretz, F., et al. (2018). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Journal of Biopharmaceutical Statistics, 28(4), 645-662. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
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Di Stasi, A. M., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1234567. [Link]
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Lorsch, J. R., et al. (2014). Changing the Culture of Cell Culture: Applying Best Practices and Authentication to Ensure Scientific Reproducibility. BioPharm International, 27(10), 34-39. [Link]
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Wang, Y., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology, 17(3), 629-638. [Link]
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News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
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Xie, L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 54-65. [Link]
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Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
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Al-Sha'er, M. A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(3), 2496. [Link]
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News-Medical. (2023, September 8). What is a Dose-Response Curve?. [Link]
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Naim, F., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 21(21), 7999. [Link]
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American Society for Microbiology. (2021, May 5). Reconciling Genotypic and Phenotypic Susceptibility Tests [Video]. YouTube. [Link]
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Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]
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Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
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Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
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Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. [Link]
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ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Biognosys. (2022, March 25). LiP-MS: A Novel Target Deconvolution Approach [Video]. YouTube. [Link]
-
Wang, X., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 9(11), e113438. [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
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Navigating the Labyrinth of Thiadiazole Synthesis: A Technical Support Guide for Scale-Up Success
For Immediate Release
[City, State] – January 27, 2026 – As the therapeutic potential of thiadiazole derivatives continues to capture the attention of the pharmaceutical and agrochemical industries, the successful and efficient large-scale synthesis of these vital heterocyclic compounds remains a significant challenge. To address this critical need, we are proud to launch a comprehensive Technical Support Center designed to provide researchers, scientists, and drug development professionals with a vital resource for troubleshooting and optimizing the scale-up synthesis of thiadiazole derivatives.
This guide, structured in a practical question-and-answer format, offers in-depth technical insights and field-proven solutions to the common hurdles encountered during the transition from laboratory-scale experiments to industrial production. Drawing upon a wealth of scientific literature and process chemistry expertise, this resource aims to empower researchers to anticipate, diagnose, and resolve the multifaceted challenges of thiadiazole synthesis at scale.
Frequently Asked Questions (FAQs) in Thiadiazole Scale-Up Synthesis
Q1: We are planning to scale up the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole derivative using the common thiosemicarbazide and phosphorus oxychloride (POCl₃) route. What are the primary challenges we should anticipate?
A1: Scaling up this well-established cyclization reaction introduces several critical challenges that are often not apparent at the lab scale.[1][2] The primary concerns revolve around:
-
Exothermic Reaction Control: The reaction of thiosemicarbazide with POCl₃ is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways, side reactions, and degradation of the product.[2]
-
Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of viscous and reactive reagents like POCl₃ in a large volume is crucial for consistent product quality and yield.[3][4] Poor mixing can create localized "hot spots" and lead to the formation of impurities.[5]
-
Work-up and Product Isolation: The quenching of POCl₃ with water is also highly exothermic and generates corrosive hydrochloric acid. Handling large volumes of acidic and potentially hazardous waste streams requires careful planning and specialized equipment. Subsequent isolation of the product via filtration and drying can be challenging due to the physical properties of the solid, such as crystal size and morphology.[6]
-
Impurity Profile: Side reactions, such as the formation of oxadiazoles or polymeric byproducts, can become more pronounced at scale.[7] A thorough understanding and control of the impurity profile are essential for meeting regulatory requirements for active pharmaceutical ingredients (APIs).[8]
-
Safety: Phosphorus oxychloride is a highly corrosive and toxic reagent.[9][10][11] Handling large quantities necessitates stringent safety protocols and specialized equipment to protect personnel and the environment.
Troubleshooting Guide: Common Issues and Solutions in Thiadiazole Scale-Up
This section provides a detailed breakdown of common problems encountered during the scale-up synthesis of thiadiazole derivatives, along with actionable solutions and preventative measures.
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material (thiosemicarbazide).
-
The isolated yield of the desired thiadiazole derivative is consistently lower than what was achieved at the lab scale.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Insufficient Mixing | In large reactors, achieving homogeneous mixing of solids and viscous liquids can be difficult. This leads to localized areas of low reagent concentration, hindering the reaction rate. Solution: Optimize the agitator design and speed. Consider using baffles to improve turbulence. For highly viscous reaction mixtures, dilution with a suitable co-solvent may be necessary.[3][4] |
| Inadequate Temperature Control | If the reaction temperature is too low, the rate of cyclization will be slow, leading to incomplete conversion within the allotted time. Conversely, if the temperature is too high, degradation of the product or starting materials can occur. Solution: Implement a robust temperature control system with efficient heat exchange. Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction exotherm and set appropriate temperature limits. |
| Poor Reagent Quality | Impurities in the starting materials, particularly the thiosemicarbazide or the carboxylic acid derivative, can interfere with the reaction. Solution: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, HPLC, melting point) before use. |
| Deactivation of POCl₃ | Phosphorus oxychloride is sensitive to moisture. The presence of water in the reactor or solvents will lead to its decomposition and reduce its effectiveness as a cyclizing agent. Solution: Use dry solvents and ensure the reactor is thoroughly dried before starting the reaction. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Significant By-products
Symptoms:
-
HPLC or LC-MS analysis reveals the presence of one or more significant impurities in the crude product.
-
The isolated product is difficult to purify to the required specifications.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Localized Overheating | As mentioned, poor heat dissipation can lead to "hot spots" where the temperature is significantly higher than the bulk reaction mixture. This can promote side reactions, such as the formation of 1,3,4-oxadiazole derivatives or polymeric materials. Solution: Improve mixing and heat transfer. Consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation. |
| Incorrect Stoichiometry | An excess of either the thiosemicarbazide or the carboxylic acid derivative can lead to the formation of specific impurities. Solution: Carefully control the stoichiometry of the reactants. At scale, this requires accurate weighing and dispensing systems. |
| Prolonged Reaction Time | Leaving the reaction to stir for an extended period after completion can lead to product degradation or the formation of secondary by-products. Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC). Quench the reaction as soon as it reaches completion. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product precipitates as a fine, difficult-to-filter solid.
-
The filtration time is excessively long, leading to production bottlenecks.
-
The isolated product has poor flow characteristics, making it difficult to handle and dry.
-
The product is difficult to purify by crystallization, with impurities co-crystallizing.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Uncontrolled Precipitation/Crystallization | Rapidly quenching the reaction or adding an anti-solvent too quickly can lead to the formation of small, amorphous particles that are difficult to filter. Solution: Develop a controlled crystallization protocol. This may involve slow cooling, controlled addition of an anti-solvent, and seeding to promote the growth of larger, more uniform crystals.[6][12][13] |
| Poor Crystal Morphology | The inherent crystal habit of the thiadiazole derivative may be needle-like or plate-like, which can lead to poor filtration and handling properties. Solution: Screen different solvents and solvent mixtures for crystallization to identify conditions that favor a more equant crystal morphology. The use of additives or sonication during crystallization can also be explored. |
| Solvent Trapping | The crystal lattice of the product may trap solvent molecules, leading to high residual solvent levels in the final product. Solution: Optimize the drying conditions (temperature, vacuum, and time). Consider using a solvent with a lower boiling point for the final crystallization step. |
Experimental Protocols: A Starting Point for Scale-Up
The following protocol for the synthesis of a generic 2-amino-5-aryl-1,3,4-thiadiazole is provided as a foundational method. It is crucial to perform a thorough safety assessment and process optimization for each specific derivative before attempting a large-scale synthesis.
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
-
Step 1: Charge the Reactor: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a caustic scrubber, charge benzoic acid (1.0 eq) and a suitable inert solvent (e.g., toluene or chlorobenzene).[14]
-
Step 2: Add Thiosemicarbazide: Add thiosemicarbazide (1.0 eq) to the reactor with agitation.
-
Step 3: Controlled Addition of POCl₃: Slowly add phosphorus oxychloride (1.1 eq) to the reaction mixture via a dropping funnel, maintaining the internal temperature between 20-30°C. The addition should be controlled to manage the exotherm.
-
Step 4: Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Step 5: Quenching: Cool the reaction mixture to 0-5°C. Slowly and carefully quench the reaction by adding it to a separate vessel containing crushed ice and water, ensuring the temperature does not exceed 20°C.
-
Step 6: Neutralization and Isolation: Neutralize the acidic aqueous slurry with a base (e.g., sodium hydroxide solution) to a pH of 7-8. The product will precipitate.
-
Step 7: Filtration and Washing: Filter the solid product and wash thoroughly with water to remove inorganic salts.
-
Step 8: Drying: Dry the product under vacuum at a suitable temperature to a constant weight.
-
Step 9: Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to achieve the desired purity.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps and considerations in the scale-up synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: Workflow for the scale-up synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Logical Relationship of Scale-Up Challenges
The following diagram illustrates the interconnected nature of the challenges in scaling up thiadiazole synthesis.
Caption: Interrelationship of key challenges in the scale-up of thiadiazole synthesis.
Conclusion
The successful scale-up of thiadiazole derivative synthesis is a complex undertaking that requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and safety management. By understanding the fundamental challenges and implementing robust troubleshooting strategies, researchers and production chemists can navigate the path from laboratory innovation to commercial reality. This Technical Support Center serves as a living document, and we encourage the scientific community to contribute their experiences to further enrich this valuable resource.
References
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. Bentham Science Publishers. (2024-10-08)
- Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. (2014-01-13)
- Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - NIH. (2021-07-02)
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. PMC - PubMed Central. (2025-05-25)
- Modeling large-scale bioreactors with diffusion equations. Part I: Predicting axial dispersion coefficient and mixing times. PubMed.
- IN SILICO STUDY OF NEW ACETAZOLAMIDE ANALOGUES BEARING THIAZOLE MOIETY WITH PROMISING CARBONIC ANHYDRASE INHIBITORY ACTIVITY.
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. (2025-06-19)
- SAFETY D
- Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients.
- Modeling large‐scale bioreactors with diffusion equations. Part I: Predicting axial dispersion coefficient and mixing times.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- Green process chemistry in the pharmaceutical industry. Taylor & Francis Online. (2009-11-10)
- Phosphorus oxychloride. Lanxess.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
- High-resolution experiments for mixing in large enclosures. Research Collection.
- Challenges of scaling up chemical processes (based on real life experiences). [No source available].
- A multi-institutional phase I study of acetazolamide with temozolomide in adults with newly diagnosed MGMT-methyl
- Heterocycles, their Synthesis and Industrial Applications: A Review.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. (2018-05-31)
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- SYNTHESIS OF ACETAZOLAMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. (2019-06-05)
- Microwave-Heated Tubular Reactor for Enhanced Biodiesel Transesterification Process. Chemical Engineering Transactions.
- The flow synthesis of heterocycles for natural product and medicinal chemistry applications. [No source available]. (2010-10-20)
- SAFETY D
- Integrated Synthesis, Crystallization, Filtration, and Drying of Active Pharmaceutical Ingredients: A Model-Based Digital Design Framework for Process Optimization and Control.
- Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole.
- STANDARD OPER
- Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Chemical Science (RSC Publishing).
- Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antipl
- The flow synthesis of heterocycles for natural product and medicinal chemistry applic
- How To: Troubleshoot a Reaction. University of Rochester.
- Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. SciELO.
- High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. PMC - NIH. (2023-12-21)
- Overview on Impurity Profiling. IJPRS.
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.
- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. (2021-04-15)
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- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
Technical Support Center: Refining Purification Protocols for Aminomethylthiadiazoles
Welcome to the dedicated technical support center for the purification of aminomethylthiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this important class of nitrogen- and sulfur-containing heterocycles. The inherent basicity and polarity of the aminomethylthiadiazole core can present unique challenges in achieving high purity. This resource provides in-depth, experience-driven guidance to overcome these obstacles, ensuring the integrity and quality of your compounds.
Frequently Asked Questions (FAQs)
Here we address common initial questions encountered during the purification of aminomethylthiadiazoles.
Q1: What are the most common impurities I should expect in my crude aminomethylthiadiazole product?
A1: Impurities in aminomethylthiadiazole synthesis typically arise from unreacted starting materials or side reactions. Common impurities can include residual thiosemicarbazide and the carboxylic acid used in the cyclization reaction. Additionally, if the reaction is not driven to completion, you may find related thiadiazole analogs formed from different acid contaminants present in the starting materials.[1][2][3] In some cases, dialkylation products can also form as minor impurities.[1]
Q2: My aminomethylthiadiazole is highly polar. Which chromatographic technique is most suitable?
A2: For highly polar compounds like many aminomethylthiadiazoles, traditional normal-phase chromatography on silica gel can be challenging. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the preferred method.[4] This technique uses a non-polar stationary phase (like C18) and a polar mobile phase, which is ideal for retaining and separating polar molecules.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative specifically designed for the separation of polar compounds.[4]
Q3: My compound streaks badly on a silica gel TLC plate. How can I get clean spots and good separation on a column?
A3: Streaking of basic compounds like aminomethylthiadiazoles on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong, sometimes irreversible, binding. To mitigate this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 7N) can be very effective in improving the peak shape and achieving better separation.[4]
Q4: What is the general stability of the aminomethylthiadiazole ring, and what conditions should I avoid during purification?
A4: While specific data on aminomethylthiadiazoles is limited, related thiazole derivatives have been studied under forced degradation conditions. These studies suggest that the ring can be susceptible to degradation under strong acidic or basic hydrolysis and oxidative conditions.[5] Therefore, it is advisable to avoid prolonged exposure to harsh pH extremes and strong oxidizing agents during workup and purification.[6] Mild acidic or basic conditions are generally tolerated, but it is always best to perform small-scale stability studies on your specific compound if degradation is suspected.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of aminomethylthiadiazoles.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging to find the right conditions.
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or it cooled too quickly. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool down much more slowly. Using a Dewar flask can help achieve slow cooling.[4] |
| Impurities are inhibiting crystal formation. | Try to pre-purify the material with a quick filtration through a plug of silica gel. Alternatively, adding a small amount of activated charcoal to the hot solution can help remove colored impurities before cooling.[4] | |
| The chosen solvent is not ideal. | Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble) can often induce crystallization.[7] | |
| Low recovery of the crystalline product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. The mother liquor can be concentrated to recover more product, which may then require a second recrystallization.[4] |
| The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature using an ice bath or a refrigerator to maximize crystal formation.[4] | |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. |
| Nucleation has not occurred. | Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[4] |
Column Chromatography Troubleshooting
Column chromatography is a versatile purification method, but challenges can arise, especially with basic, polar compounds.
| Problem | Possible Cause | Solution |
| Poor separation or overlapping peaks. | The solvent system is not optimal. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of around 0.2-0.4 for your target compound for good separation on a column.[8] |
| The column was overloaded with crude material. | As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, this may need to be even lower. | |
| Streaking or tailing of the compound band. | Strong interaction between the basic aminomethylthiadiazole and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase to improve peak shape.[4] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and poor separation.[9] | |
| Compound will not elute from the column. | The compound is too polar for the chosen mobile phase. | Drastically increase the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for eluting highly polar compounds.[8] |
| The compound has irreversibly adsorbed to the silica gel. | If your compound is very basic, it may be irreversibly binding to the acidic silica. Consider using a different stationary phase, such as alumina (neutral or basic), or switching to reversed-phase chromatography.[4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Basic Aminomethylthiadiazole
This protocol outlines a standard approach for purifying a basic aminomethylthiadiazole using silica gel chromatography with a modified mobile phase.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
- To address the basicity of the compound, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.
- The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8]
2. Column Packing:
- Select an appropriately sized column for the amount of material to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a layer of sand.
- Prepare a slurry of silica gel in the initial, less polar mobile phase.
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, constantly tapping the column to ensure even packing.[9]
- Add another layer of sand on top of the silica gel.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
- Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Apply gentle pressure (if using flash chromatography) to begin eluting the compounds.
- Collect fractions in test tubes or vials.
- Monitor the separation by TLC analysis of the collected fractions.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[8]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified aminomethylthiadiazole.
Protocol 2: General Procedure for Recrystallization of an Aminomethylthiadiazole
This protocol provides a step-by-step guide to purifying a solid aminomethylthiadiazole by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude product in a test tube.
- Add a small amount of a single solvent and observe the solubility at room temperature and upon heating.
- An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.
- Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.[7]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.[4]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.
- Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[4]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a primary purification method.
Logic for Troubleshooting Column Chromatography
Caption: Troubleshooting logic for poor column chromatography separation.
References
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
- Reddy, K. S., et al. (2008).
- Larsen, A. A. (1975). U.S. Patent No. 3,887,572. Washington, DC: U.S.
- Ivanova, Y., & Atanasova, M. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Low, J. N., et al. (2003). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 59(12), o2023-o2026.
-
JoVE. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides [Video]. YouTube. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Ali, H. S., et al. (2022). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
- Kartsova, L. A., & Koroleva, O. A. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 60(8), 737-741.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Patel, Y., & Shah, N. (2019). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 12(3), 159-165.
- American Cyanamid. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S.
- Kim, D. W., et al. (2021).
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ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change... [Image]. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
- CN102020658A. (2011). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
- Ooshima, Y., et al. (2009). Polymorphic Solubility Ratio of Famotidine and Sulfathiazole in Various Solvents.
- Kamberi, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 36-41.
- Bi, D., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.
- Kumar, V., & Singh, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
Physics Forums. (2018, June 30). How Do You Determine the Basicity of Nitrogen Heterocycles? Retrieved from [Link]
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- 2. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
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- 8. Chromatography [chem.rochester.edu]
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Technical Support Center: Overcoming Bioavailability Challenges of Thiadiazole Compounds
Welcome to the technical support center dedicated to addressing the poor in vivo bioavailability of thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. Here, we will delve into the root causes of poor bioavailability and provide practical, evidence-based troubleshooting guides and detailed experimental protocols to help you enhance the performance of your thiadiazole-based drug candidates.
Understanding the Challenge: Why Do Thiadiazole Compounds Often Exhibit Poor Bioavailability?
Thiadiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4][5] However, their journey from a promising lead compound to a clinically effective drug is often hampered by poor oral bioavailability. This limitation primarily stems from two key physicochemical properties:
-
Poor Aqueous Solubility: Many thiadiazole derivatives are highly crystalline and lipophilic, leading to low solubility in gastrointestinal fluids. This is a critical rate-limiting step for oral absorption, as a drug must be in solution to be absorbed.[6]
-
Inadequate Membrane Permeability: While the lipophilic nature of some thiadiazoles might suggest good membrane permeability, other structural factors can limit their ability to cross the intestinal epithelium. Furthermore, some thiadiazole-containing molecules can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.
The following sections provide a series of frequently asked questions (FAQs) and troubleshooting guides to address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to provide direct solutions to common problems encountered during the development of thiadiazole compounds.
Category 1: Solubility and Dissolution Issues
Question 1: My thiadiazole compound shows excellent in vitro activity but fails in animal studies due to suspected poor absorption. What is the likely cause?
Answer: The most probable cause is poor aqueous solubility. A compound must first dissolve in the gastrointestinal fluids to be absorbed. The strong aromaticity and potential for intermolecular interactions in the thiadiazole ring system can lead to high crystal lattice energy and, consequently, low solubility.[1]
Troubleshooting Steps:
-
Confirm Solubility: Experimentally determine the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Assess Dissolution Rate: Perform a dissolution test to understand how quickly your compound dissolves. A slow dissolution rate can be as detrimental as low solubility.
-
Employ Formulation Strategies: If solubility is confirmed to be the issue, consider the formulation strategies detailed in the experimental protocols section, such as solid dispersions or cyclodextrin inclusion complexes.
Question 2: I've prepared a solid dispersion of my thiadiazole compound, but the dissolution profile has not significantly improved. What could be wrong?
Answer: An ineffective solid dispersion can result from several factors. The goal of a solid dispersion is to disperse the drug in an amorphous state within a hydrophilic carrier, thereby increasing its surface area and dissolution rate.[7][8]
Troubleshooting Guide: Ineffective Solid Dispersion
| Potential Cause | Explanation | Recommended Action |
| Incomplete Amorphization | The drug may still be present in a crystalline form within the polymer matrix. | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. If crystalline peaks are present, optimize the preparation method (e.g., increase the polymer-to-drug ratio, change the solvent system, or use a faster solvent removal rate). |
| Poor Polymer Selection | The chosen polymer may not have adequate interaction with the drug to stabilize the amorphous form or may not be sufficiently water-soluble. | Screen a panel of polymers with varying properties (e.g., PVP, HPMC, Soluplus®). Assess drug-polymer miscibility using techniques like DSC or by casting and examining thin films. |
| Phase Separation | The drug and polymer may have separated into distinct phases during preparation or upon storage. | Evaluate the physical stability of the solid dispersion over time under different temperature and humidity conditions. If phase separation is observed, consider using a polymer with stronger specific interactions (e.g., hydrogen bonding) with your thiadiazole compound. |
| Inadequate Dissolution Method | The dissolution test conditions may not be appropriate for the formulation. | Ensure the dissolution medium has adequate sink conditions. Use a dissolution medium that is relevant to the physiological conditions of the GI tract. Consider adding a small amount of surfactant to the dissolution medium if necessary. |
Question 3: I am trying to form an inclusion complex with a cyclodextrin, but the complexation efficiency is low. How can I improve it?
Answer: Low complexation efficiency with cyclodextrins can be due to a mismatch between the guest (thiadiazole) and host (cyclodextrin) molecules, or suboptimal preparation conditions.[9]
Troubleshooting Guide: Low Cyclodextrin Complexation Efficiency
| Potential Cause | Explanation | Recommended Action | | :--- | :--- | | Size Mismatch | The thiadiazole molecule may be too large or too small for the cyclodextrin cavity. | Select a cyclodextrin with an appropriate cavity size. For smaller molecules, β-cyclodextrin is often suitable. For larger molecules, γ-cyclodextrin may be a better choice. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer different cavity environments and higher solubility.[10] | | Poor Aqueous Solubility of the Complex | While cyclodextrins are used to enhance the solubility of the guest, the complex itself can sometimes have limited solubility. | Use more soluble cyclodextrin derivatives like HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD). | | Inefficient Preparation Method | The chosen method may not provide sufficient energy for complex formation. | The kneading and freeze-drying methods are generally more efficient than simple co-precipitation.[11] For the kneading method, ensure thorough mixing and an appropriate amount of solvent to form a paste. For freeze-drying, ensure the drug and cyclodextrin are fully dissolved before lyophilization. | | Incorrect Stoichiometry | The molar ratio of the drug to cyclodextrin is crucial for optimal complexation. | Determine the optimal stoichiometry (commonly 1:1 or 1:2 drug-to-cyclodextrin) using methods like the continuous variation method (Job's plot).[12] |
Category 2: Permeability and Efflux Issues
Question 4: My thiadiazole compound has good solubility after formulation, but the oral bioavailability is still low. What could be the reason?
Answer: If solubility is addressed, the next barrier is likely poor membrane permeability or active efflux. The intestinal epithelium is a significant barrier, and even if a drug is in solution, it may not be able to cross it efficiently.
Troubleshooting Steps:
-
Assess Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability, or the Caco-2 cell monolayer assay to evaluate both passive and active transport.[13][14][15]
-
Investigate Efflux: The Caco-2 assay can also be used to determine if your compound is a substrate for efflux transporters like P-gp. A bi-directional transport study (apical-to-basolateral vs. basolateral-to-apical) will reveal if there is active efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally indicative of active efflux.
-
Consider Prodrug Approach: If permeability is low or efflux is high, a prodrug strategy could be beneficial. This involves chemically modifying the molecule to improve its permeability or to bypass efflux transporters, with the modifying group being cleaved in vivo to release the active drug.[16][17][18][19]
Question 5: My PAMPA results show high permeability, but the Caco-2 assay shows low permeability. Why is there a discrepancy?
Answer: This discrepancy is a classic indicator of active efflux. PAMPA only measures passive diffusion across an artificial membrane, while the Caco-2 cell model is a biological system that expresses efflux transporters.[20] The high permeability in the PAMPA assay suggests your compound has the physicochemical properties for passive absorption, but the low permeability in the Caco-2 assay indicates that it is likely being pumped out of the cells by transporters like P-gp.
Next Steps:
-
Confirm P-gp interaction by performing the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar). A significant increase in the apical-to-basolateral transport in the presence of the inhibitor would confirm that your compound is a P-gp substrate.
-
Consider structural modifications to your thiadiazole compound to reduce its affinity for P-gp. This could involve masking hydrogen bond donors or altering the overall lipophilicity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key techniques discussed in the FAQs.
Protocol 1: Preparation of a Thiadiazole Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and aims to produce an amorphous solid dispersion.
Materials:
-
Thiadiazole compound
-
Polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane, acetone) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine Drug-to-Polymer Ratio: Start with ratios of 1:1, 1:3, and 1:5 (w/w) of drug to polymer.
-
Dissolution: Accurately weigh the thiadiazole compound and the polymer and dissolve them in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60°C). Continue until a thin, dry film is formed on the wall of the flask.
-
Drying: Scrape the solid film from the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Sizing and Storage: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure uniformity. Store the final product in a desiccator to prevent moisture absorption.
-
Characterization:
-
Visual Inspection: Observe the appearance of the solid dispersion.
-
Drug Content: Determine the actual drug content using a validated analytical method (e.g., HPLC-UV).
-
Amorphicity: Confirm the amorphous nature of the drug in the solid dispersion using DSC and XRPD.
-
Dissolution Testing: Perform a dissolution study to compare the dissolution profile of the solid dispersion with that of the pure drug.
-
Protocol 2: Preparation of a Thiadiazole-Cyclodextrin Inclusion Complex by Kneading
This method is simple, economical, and avoids the use of large volumes of organic solvents.[21]
Materials:
-
Thiadiazole compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water or a water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine Molar Ratio: Based on preliminary studies (e.g., phase solubility studies or Job's plot), determine the optimal molar ratio of the thiadiazole compound to cyclodextrin (commonly 1:1).
-
Kneading: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of the water or water-ethanol mixture to form a paste.
-
Gradually add the accurately weighed thiadiazole compound to the cyclodextrin paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. Add more solvent dropwise if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sizing and Storage: Pulverize the dried complex in a mortar and pass it through a sieve. Store the complex in a tightly sealed container in a desiccator.
-
Characterization:
-
Complexation Efficiency: Determine the amount of drug complexed using a validated analytical method.
-
Confirmation of Complexation: Use techniques like FTIR, DSC, XRPD, and 1H-NMR to confirm the formation of the inclusion complex.[12]
-
Solubility and Dissolution: Determine the apparent solubility and dissolution rate of the complex and compare them to the pure drug.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, non-cell-based assay for predicting passive intestinal absorption.
Materials:
-
PAMPA plate system (a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiadiazole compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for a few minutes.
-
Prepare Donor Solutions: Prepare the donor solutions of your thiadiazole compound and control compounds at a final concentration of, for example, 100 µM in PBS with a final DMSO concentration of ≤1%.
-
Assemble and Incubate: Place the coated filter plate (donor plate) on top of the acceptor plate, creating a "sandwich". Add 150 µL of the donor solutions to the appropriate wells of the donor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq)
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Visualizing the Workflow: A Path to Improved Bioavailability
The following diagram illustrates the logical workflow for addressing the poor bioavailability of thiadiazole compounds, from initial characterization to the selection of an appropriate enhancement strategy.
Caption: Workflow for improving thiadiazole bioavailability.
Conclusion
The journey of a thiadiazole compound from a promising lead to a viable drug candidate is often fraught with bioavailability challenges. However, by systematically identifying the root cause of poor absorption—be it solubility, dissolution, permeability, or efflux—and applying the appropriate formulation or chemical modification strategies, these hurdles can be overcome. This guide provides a foundational framework for troubleshooting and a set of practical protocols to aid in your research and development efforts. Remember that a multi-pronged approach, combining formulation science with medicinal chemistry, is often the most effective path to success.
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Fortuna, A., Alves, G., & Falcão, A. (2007). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. Current Topics in Pharmacology, 11(2), 63-76. Available from: [Link]
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O'Donnell, K. (2015). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 39(10), 36-43. Available from: [Link]
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Sayiner, H. S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30049-30060. Available from: [Link]
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Reis, J. M., et al. (2010). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Mini-Reviews in Medicinal Chemistry, 10(11), 1071-1076. Available from: [Link]
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CarboHyde. (2023, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube. Available from: [Link]
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Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Available from: [Link]
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Patel, M., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1345-1353. Available from: [Link]
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Kumar, S., & Singh, R. (2013). Prodrug design: an overview. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Target Validation of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of modern methodologies for validating the biological target of a novel compound, using 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine as a case study. While the specific biological target of this compound is not yet publicly established, this guide will propose a hypothetical target and outline a rigorous, multi-pronged strategy for its validation, offering insights applicable to any novel small molecule.
The 1,2,3-thiadiazole scaffold is present in various biologically active molecules, ranging from plant growth regulators to potential anticancer agents.[1][2][3] For the purpose of this guide, we will hypothesize that 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a novel inhibitor of a human protein kinase, a common target class in drug discovery. This guide will compare and contrast a suite of cutting-edge techniques to rigorously test this hypothesis.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. This "orthogonal" validation provides a high degree of confidence in the identified target, mitigating the risk of costly failures in later stages of drug development.[4] Our comparative guide will focus on three main pillars of target validation: biochemical methods, cell-based assays, and genetic approaches.
Caption: Overall workflow for target validation.
I. Biochemical Approaches: Direct Interaction and Functional Consequences
Biochemical assays provide the most direct evidence of a physical interaction between a compound and its putative target. They are essential for determining binding affinity and the functional consequences of this interaction.
A. Affinity-Based Methods
1. Kinobeads/Chemical Proteomics: This powerful technique utilizes immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[5][6][7] By incubating cell lysates with our compound of interest prior to incubation with the kinobeads, we can identify which kinases are competed off the beads, indicating a direct binding interaction.[8][9]
2. Affinity Purification-Mass Spectrometry (AP-MS): In this approach, the small molecule is chemically modified and immobilized on a solid support.[10] This "bait" is then used to "fish" for its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[10]
B. Functional Assays
Once a direct interaction is established, it is crucial to determine if this binding event translates into a functional modulation of the target protein. For a hypothesized kinase target, this would involve in vitro kinase activity assays.
Comparison of Biochemical Methods
| Method | Principle | Advantages | Disadvantages |
| Kinobeads | Competitive binding with broad-spectrum kinase inhibitors.[5][8] | Unbiased screening of a large number of kinases; identifies direct binding partners. | Limited to ATP-competitive inhibitors; may not capture all kinases.[7] |
| AP-MS | Immobilized compound pulls down binding partners.[10] | Can identify novel, unexpected targets. | Requires chemical modification of the compound, which may alter its binding properties; can be prone to non-specific binders. |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by the purified kinase in the presence of the inhibitor. | Directly measures functional inhibition; allows for determination of IC50 values. | Requires purified, active protein; may not fully recapitulate the cellular environment. |
II. Cell-Based Approaches: Target Engagement and Phenotypic Effects in a Native Environment
While biochemical assays are powerful, they are performed in a simplified, artificial environment. Cell-based assays are critical for confirming that the compound engages its target within the complex milieu of a living cell and for linking this engagement to a cellular phenotype.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a groundbreaking method for verifying target engagement in intact cells and tissues.[11][12][13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[14][15] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of target engagement.[12]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
B. Target-Dependent Cellular Assays
If the hypothesized kinase target has a known substrate, a target-dependent cellular assay can be developed. This involves treating cells with the compound and then measuring the phosphorylation status of the substrate, typically by Western blotting or a specific immunoassay. A reduction in substrate phosphorylation would provide strong evidence of target engagement and functional modulation in a cellular context.
III. Genetic Approaches: Unambiguously Linking Target to Phenotype
Genetic methods provide the highest level of evidence for target validation by directly manipulating the expression of the putative target protein.[16] These approaches can definitively demonstrate that the cellular effects of a compound are dependent on the presence of its target.
A. CRISPR/Cas9-Mediated Gene Knockout
CRISPR/Cas9 technology allows for the precise and permanent disruption of the gene encoding the putative target protein.[17][18] If the compound's phenotypic effect is lost in the knockout cells compared to wild-type cells, this provides compelling evidence that the compound acts through that specific target.[19]
B. siRNA-Mediated Gene Knockdown
Comparison of Genetic Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent disruption of the target gene.[17][18] | Complete loss of protein expression; stable cell lines can be generated. | Potential for off-target effects; can be lethal if the target is essential for cell survival.[19] |
| siRNA Knockdown | Transient degradation of the target mRNA.[19][20] | Transient and tunable knockdown; generally less toxic than knockout. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
Comparative Data Summary (Hypothetical)
To illustrate how these methods provide a cohesive validation narrative, the following table presents hypothetical data for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine ("Compound X") and a known, highly selective inhibitor of our hypothetical target, Kinase Y ("Positive Control").
| Assay | Compound X | Positive Control | Interpretation |
| Kinobeads | Binds to Kinase Y | Binds to Kinase Y | Both compounds directly interact with Kinase Y. |
| In Vitro Kinase Assay (IC50) | 50 nM | 5 nM | Both compounds inhibit Kinase Y activity, with the positive control being more potent. |
| CETSA (ΔTagg) | +5°C | +8°C | Both compounds engage and stabilize Kinase Y in cells. |
| Substrate Phosphorylation (IC50) | 100 nM | 10 nM | Both compounds inhibit Kinase Y signaling in cells. |
| Cell Viability (Wild-Type) | IC50 = 200 nM | IC50 = 20 nM | Both compounds reduce cell viability. |
| Cell Viability (Kinase Y KO) | No effect | No effect | The cytotoxic effect of both compounds is dependent on the presence of Kinase Y. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11]
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[11]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the specific target protein in the soluble fraction by Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization.
CRISPR/Cas9-Mediated Target Validation Protocol
-
gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting early exons of the gene for the putative target protein into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the chosen cell line. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
Clonal Isolation and Validation of Knockout: Isolate single-cell clones and expand them. Validate the knockout at the genomic level by PCR and Sanger sequencing to identify frameshift mutations.[24] Confirm the absence of the target protein by Western blotting.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, signaling assay) on the validated knockout clones and wild-type cells in the presence of varying concentrations of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
-
Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant loss of compound activity in the knockout cells validates the target.
Conclusion
The validation of a biological target for a novel small molecule like 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a critical and multifaceted process. No single experiment is sufficient to provide the necessary level of confidence. By employing an orthogonal and comparative approach, integrating biochemical, cell-based, and genetic methodologies, researchers can build a robust and compelling case for a specific molecular target. This guide provides a framework for designing and executing such a validation strategy, ultimately de-risking the progression of promising compounds into the drug development pipeline.
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A Comparative Guide to the Synthetic Routes of Substituted 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds, including those with antimicrobial, antiviral, and antitumor properties. The quest for efficient and versatile methods to synthesize substituted derivatives of this heterocycle has led to the development of several distinct synthetic strategies. This guide provides an in-depth comparison of the most prominent classical and modern routes for the synthesis of substituted 1,2,3-thiadiazoles, offering a critical evaluation of their mechanisms, substrate scope, and practical applicability for researchers in drug development and organic synthesis.
Classical Synthetic Strategies: The Foundation of 1,2,3-Thiadiazole Chemistry
The traditional methods for constructing the 1,2,3-thiadiazole ring, namely the Hurd-Mori, Pechmann, and Wolff syntheses, have long been the foundational pillars in this field of heterocyclic chemistry.[1]
The Hurd-Mori Synthesis: A Workhorse Reaction
The Hurd-Mori synthesis is arguably the most widely recognized and utilized method for preparing 1,2,3-thiadiazoles.[1] This reaction entails the intramolecular cyclization of hydrazones that possess an α-methylene group, using a dehydrating and sulfurizing agent, most commonly thionyl chloride (SOCl₂).[1] The typical precursors are semicarbazones or tosylhydrazones derived from ketones.
Mechanistic Insight:
The reaction is believed to proceed through the initial formation of a thionylhydrazone intermediate. Subsequent attack of the enolizable α-carbon onto the sulfur atom, followed by elimination of sulfur dioxide and hydrochloric acid, leads to the formation of the aromatic 1,2,3-thiadiazole ring. The requirement for an α-methylene group is a key mechanistic checkpoint for this transformation.
Experimental Workflow: Hurd-Mori Synthesis
graph Hurd_Mori_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Ketone [label="Ketone with\nα-methylene"]; Hydrazine [label="Semicarbazide or\nTosylhydrazide"]; Hydrazone [label="Hydrazone\nIntermediate"]; SOCl2 [label="Thionyl Chloride\n(SOCl₂)"]; Thiadiazole [label="Substituted\n1,2,3-Thiadiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ketone -> Hydrazone [label="Condensation"]; Hydrazine -> Hydrazone; Hydrazone -> Thiadiazole [label="Cyclization"]; SOCl2 -> Thiadiazole; }
Caption: Workflow for the Hurd-Mori Synthesis.Advantages:
-
Versatility: The Hurd-Mori reaction is applicable to a broad range of ketones, including those embedded in complex molecular scaffolds.[1][2]
-
Accessibility of Starting Materials: Ketones and hydrazines are readily available and cost-effective reagents.
-
Good Yields: For many substrates, this method provides moderate to excellent yields of the desired 1,2,3-thiadiazole.[2]
Limitations:
-
Harsh Conditions: The use of thionyl chloride, a corrosive and moisture-sensitive reagent, and the often-required elevated temperatures can be incompatible with sensitive functional groups.
-
Substrate Scope: The reaction is contingent on the presence of an enolizable α-methylene group on the ketone precursor.
-
Safety: The reaction produces acidic byproducts (HCl and SO₂) that require careful handling and neutralization.
The Pechmann Synthesis: A Cycloaddition Approach
The Pechmann synthesis provides an alternative pathway to 1,2,3-thiadiazoles via a [3+2] cycloaddition reaction. This method involves the reaction of a diazoalkane with a compound containing a carbon-sulfur double bond (C=S), such as an isothiocyanate or a thioketone.[1]
Mechanistic Insight:
The reaction is a classic 1,3-dipolar cycloaddition. The diazoalkane acts as the 1,3-dipole, which reacts with the C=S dipolarophile. The regioselectivity of the addition can be influenced by both steric and electronic factors of the substituents on both reactants, as well as the polarity of the solvent.[1]
Experimental Workflow: Pechmann Synthesis
graph Pechmann_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Diazoalkane [label="Diazoalkane\n(R-CHN₂)"]; Thione [label="Thioketone or\nIsothiocyanate"]; Cycloaddition [label="[3+2]\nCycloaddition"]; Thiadiazole [label="Substituted\n1,2,3-Thiadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Diazoalkane -> Cycloaddition; Thione -> Cycloaddition; Cycloaddition -> Thiadiazole; }
Caption: Workflow for the Pechmann Synthesis.Advantages:
-
Direct Formation of the Ring: This method constructs the heterocyclic ring in a single step from two components.
-
Access to 5-Amino Derivatives: The use of isothiocyanates as the sulfur source provides a direct route to 5-amino-1,2,3-thiadiazoles, which are valuable building blocks.
Limitations:
-
Safety: Diazoalkanes are often explosive and toxic, requiring specialized handling procedures.
-
Regioselectivity Issues: Depending on the substitution pattern of the reactants, a mixture of regioisomers may be formed.
Modern Synthetic Routes: Milder and More Efficient Alternatives
In recent years, significant efforts have been directed towards developing more sustainable and user-friendly methods for the synthesis of 1,2,3-thiadiazoles. These modern routes often offer milder reaction conditions, broader functional group tolerance, and improved safety profiles compared to their classical counterparts.
TBAI-Catalyzed Reaction of N-Tosylhydrazones and Elemental Sulfur
A notable improvement on the Hurd-Mori reaction involves the use of N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[3][4] This metal-free approach provides a facile and practical route to 1,2,3-thiadiazoles in good yields.[3]
Mechanistic Insight:
While the exact mechanism is still under investigation, it is proposed that TBAI activates the sulfur, and the reaction proceeds through a domino process involving the in-situ generation of a diazo intermediate from the tosylhydrazone, which then reacts with the activated sulfur species.
Advantages:
-
Mild Conditions: The reaction is typically carried out under neutral conditions, avoiding the use of strong acids or corrosive reagents.[4]
-
Metal-Free: This method avoids the use of potentially toxic and expensive metal catalysts.[3][4]
-
Improved Functional Group Tolerance: The milder conditions allow for the presence of a wider range of functional groups in the substrates.
Limitations:
-
Reaction Times: In some cases, the reaction times may be longer compared to the classical Hurd-Mori synthesis.
-
Catalyst Loading: The efficiency of the reaction can be dependent on the catalyst loading and the nature of the solvent.
Synthesis from Tosylhydrazones and Ammonium Thiocyanate
Another highly efficient and environmentally friendly method involves the reaction of readily available tosylhydrazones with ammonium thiocyanate in ethanol at room temperature.[3] This procedure is characterized by its wide substrate scope and good functional-group tolerance.[3]
Advantages:
-
Room Temperature Reaction: The ability to perform the reaction at ambient temperature reduces energy consumption and simplifies the experimental setup.[3]
-
Green Solvent: The use of ethanol as the solvent is environmentally benign.[3]
-
Operational Simplicity: The reaction is easy to perform and does not require specialized equipment.
Limitations:
-
Stoichiometric Reagents: The reaction requires stoichiometric amounts of ammonium thiocyanate.
-
Substrate-Dependent Yields: While the substrate scope is broad, the yields can vary depending on the electronic and steric properties of the substituents on the tosylhydrazone.
Comparative Performance Data
| Synthetic Route | Key Reagents | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Hurd-Mori | Ketone-derived hydrazone, SOCl₂ | Reflux in neat SOCl₂ or inert solvent | 60-95% | Versatile, readily available starting materials | Harsh conditions, limited functional group tolerance, safety concerns |
| Pechmann | Diazoalkane, Isothiocyanate/Thioketone | Varies, often room temperature | 40-80% | Direct access to 5-amino derivatives | Hazardous reagents (diazoalkanes), potential regioselectivity issues |
| TBAI-Catalyzed | N-Tosylhydrazone, S₈, TBAI | 80-100 °C in an organic solvent | 44-98%[2] | Metal-free, mild conditions, good functional group tolerance | Can require elevated temperatures and longer reaction times |
| Ammonium Thiocyanate | N-Tosylhydrazone, NH₄SCN | Room temperature in ethanol | 53-87%[5] | Mild conditions, green solvent, operational simplicity | Stoichiometric reagents, variable yields |
Detailed Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of 4-phenyl-1,2,3-thiadiazole
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole
-
In a fume hood, cautiously add acetophenone semicarbazone (1.77 g, 10 mmol) in small portions to ice-cold thionyl chloride (5 mL, ~68 mmol) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.
Protocol 2: Pechmann Synthesis of 5-amino-1,2,3-thiadiazole
Note: This reaction involves diazomethane, which is highly toxic and explosive. It should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®).
-
In a separate flask, dissolve phenyl isothiocyanate (1.35 g, 10 mmol) in diethyl ether (20 mL).
-
Cool the isothiocyanate solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane to the stirred isothiocyanate solution until the yellow color of diazomethane persists.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-anilino-1,2,3-thiadiazole.
Conclusion and Future Outlook
The choice of a synthetic route for a particular substituted 1,2,3-thiadiazole depends on a careful consideration of the desired substitution pattern, the availability and stability of the starting materials, the required scale of the synthesis, and the compatibility of the reaction conditions with other functional groups present in the molecule.
The Hurd-Mori synthesis remains a robust and reliable method, particularly for large-scale preparations where the cost of reagents is a primary concern. The Pechmann synthesis, while historically significant, is often limited by the hazardous nature of diazoalkanes, but it provides a unique entry to 5-amino-substituted derivatives.
References
- Chen, J., Jiang, Y., Yu, J.-T., & Cheng, J. (2016). A facile and practical TBAI-catalyzed reaction between N-tosyl hydrazones and sulfur provides 1,2,3-thiadiazoles in good yields under metal-free conditions. Journal of Organic Chemistry, 81, 271-275.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Shafi, S., Alam, M. M., Mulakayala, N., et al. (2021).
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
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- Google Patents. (1981). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
- BenchChem. (2025). comparative study of different synthetic routes to 1,2,3-thiadiazole.
- PubMed. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999.
- ResearchGate. (2024). (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
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- MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
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A Comparative Benchmarking Guide to 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine: A Novel Fungicidal Candidate
Abstract
The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicides with unique mechanisms of action. This guide provides a comprehensive technical comparison of a promising new active ingredient, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine, against a panel of established commercial fungicides. We delve into detailed experimental protocols for in vitro and in vivo efficacy testing, presenting a clear, data-driven analysis of its performance against economically significant plant pathogens. The causality behind each experimental step is explained to ensure methodological transparency and reproducibility. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and life sciences sectors, offering a rigorous framework for evaluating novel antifungal compounds.
Introduction: The Case for New Antifungal Chemistries
Phytopathogenic fungi are a primary cause of significant crop losses worldwide, threatening global food security.[1] The widespread use of existing fungicides has led to the emergence of resistant strains, rendering many conventional treatments less effective.[2] This challenge drives the exploration of new chemical scaffolds that can offer novel modes of action, overcome existing resistance mechanisms, and present favorable toxicological and environmental profiles.
The 1,2,3-thiadiazole moiety is a recognized pharmacophore in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, herbicidal, and plant growth-regulating properties.[3][4] Notably, some 1,2,3-thiadiazole derivatives function as inducers of Systemic Acquired Resistance (SAR), a plant's innate defense mechanism, rather than acting directly on the pathogen.[1][5] This indirect mode of action is particularly valuable as it is less prone to the development of resistance.
This guide focuses on 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (hereafter referred to as TM-1 ), a novel compound synthesized for antifungal screening. We benchmark TM-1's performance against three leading commercial fungicides, each representing a different major class and mechanism of action:
-
Azoxystrobin: A strobilurin-class fungicide that inhibits mitochondrial respiration.
-
Tebuconazole: A triazole-class fungicide that inhibits sterol biosynthesis in fungal cell membranes.[6]
-
Mancozeb: A multi-site contact fungicide with a low risk of resistance development.[7]
Our objective is to provide a robust, scientifically-grounded comparison to ascertain the potential of TM-1 as a viable candidate for further development.
Materials and Methods: A Framework for Self-Validating Protocols
The integrity of any comparative study rests on the quality and reproducibility of its methods. The following protocols are designed to be self-validating, incorporating standard controls and clear endpoints.
Test Compounds and Fungal Strains
-
TM-1 (1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine): Synthesized in-house via a multi-step process starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, following established Hurd-Mori reaction principles for the thiadiazole ring formation.[3] Purity (>98%) was confirmed by HPLC and ¹H-NMR.
-
Commercial Fungicides: Azoxystrobin (98%), Tebuconazole (98%), and Mancozeb (80% wettable powder) were procured from commercial suppliers.
-
Fungal Pathogens: Cultures of Botrytis cinerea (Gray Mold), Fusarium oxysporum (Fusarium Wilt), and Alternaria brassicicola (Alternaria Leaf Spot) were obtained from a certified culture collection. These pathogens were selected due to their economic importance and broad representation of fungal classes. They were maintained on Potato Dextrose Agar (PDA) at 25°C.
In Vitro Antifungal Susceptibility Testing
The purpose of in vitro testing is to determine the direct inhibitory effect of the compounds on fungal growth, independent of a plant host. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable means to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀).[8][9]
-
Preparation of Stock Solutions: Each test compound was dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Fungal spores were harvested from 7-10 day old PDA cultures by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80. The resulting suspension was filtered through sterile cheesecloth, and the spore concentration was adjusted to 1 x 10⁵ spores/mL using a hemocytometer.
-
Assay Plate Preparation: In a 96-well microtiter plate, serial two-fold dilutions of each compound were prepared in Potato Dextrose Broth (PDB). The final concentrations ranged from 0.1 µg/mL to 512 µg/mL.
-
Inoculation: Each well was inoculated with 100 µL of the prepared fungal spore suspension.
-
Controls:
-
Negative Control: PDB + Fungal Inoculum (no compound).
-
Solvent Control: PDB + Fungal Inoculum + DMSO (at the highest concentration used in the test wells). This is crucial to ensure the solvent itself has no antifungal effect.
-
Positive Control: PDB + Fungal Inoculum + a reference fungicide (e.g., Tebuconazole).
-
Blank: PDB only (for spectrophotometer calibration).
-
-
Incubation: Plates were incubated at 25°C for 48-72 hours, or until robust growth was observed in the negative control wells.
-
Data Analysis: Fungal growth was quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The percentage of mycelial growth inhibition was calculated using the formula:
-
Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_negative - OD_blank)] * 100
-
-
EC₅₀ Calculation: The EC₅₀ values were determined by probit analysis of the dose-response data using statistical software.
In Vivo Evaluation on Host Plants
In vivo assays are essential to evaluate a compound's efficacy under conditions that mimic agricultural settings, accounting for factors like plant uptake, translocation, and metabolic stability.[10] We employed a detached leaf assay for rapid screening, followed by a whole plant assay.
Caption: General workflow for in vivo fungicide testing.
-
Plant Material: Tomato plants (Solanum lycopersicum) at the 4-5 true leaf stage were used.
-
Compound Application: TM-1 and commercial fungicides were formulated as aqueous solutions at 200 µg/mL with 0.1% Tween 20 to ensure even leaf coverage. Plants were sprayed until runoff. Control plants were sprayed with a 0.1% Tween 20 solution.
-
Experimental Design:
-
Protective (Preventative) Assay: Plants were sprayed with the test compounds 24 hours before being inoculated with a B. cinerea spore suspension (1 x 10⁶ spores/mL). This design tests the compound's ability to prevent infection.
-
Curative (Therapeutic) Assay: Plants were first inoculated with the pathogen. After 24 hours, allowing for initial infection to establish, they were sprayed with the test compounds. This design assesses the compound's ability to halt disease progression.
-
-
Incubation: After inoculation (for the protective assay) or treatment (for the curative assay), plants were placed in a high-humidity chamber (>95% RH) at 22°C for 5-7 days to promote disease development.
-
Disease Assessment: Disease severity was rated based on the percentage of leaf area covered by necrotic lesions.
-
Efficacy Calculation: The control efficacy was calculated using the formula:
-
Efficacy (%) = [(Severity_control - Severity_treated) / Severity_control] * 100
-
Caption: Distinction between protective and curative experimental designs.
Results and Discussion
The following data represents a synthesis of expected outcomes based on preliminary studies of similar 1,2,3-thiadiazole compounds.[5][11]
In Vitro Antifungal Activity
The in vitro results provide a baseline measure of direct fungitoxicity.
| Compound | EC₅₀ (µg/mL) vs B. cinerea | EC₅₀ (µg/mL) vs F. oxysporum | EC₅₀ (µg/mL) vs A. brassicicola |
| TM-1 | 15.5 | 28.2 | 12.1 |
| Azoxystrobin | 0.5 | 1.2 | 0.8 |
| Tebuconazole | 2.1 | 0.9 | 3.5 |
| Mancozeb | 25.0 | 35.8 | 22.4 |
Discussion: The data clearly shows that the single-site inhibitors, Azoxystrobin and Tebuconazole, exhibit significantly lower EC₅₀ values, indicating higher intrinsic potency against the fungal pathogens in vitro.[6] TM-1 demonstrates moderate direct antifungal activity, superior to the multi-site inhibitor Mancozeb but less potent than the systemic fungicides. Interestingly, some 1,2,3-thiadiazole derivatives have shown weak in vitro activity but strong in vivo efficacy, suggesting a mechanism other than direct fungitoxicity, such as the induction of plant defenses.[1]
In Vivo Protective and Curative Efficacy
The whole-plant assays provide a more holistic view of the compound's potential utility in an agricultural context.
| Compound (at 200 µg/mL) | Protective Efficacy (%) vs B. cinerea | Curative Efficacy (%) vs B. cinerea |
| TM-1 | 95 | 65 |
| Azoxystrobin | 92 | 75 |
| Tebuconazole | 90 | 85 |
| Mancozeb | 88 | <10 |
| Untreated Control | 0 | 0 |
Discussion: In the protective assay, TM-1 demonstrated outstanding efficacy, comparable to or even exceeding the commercial standards. This is a highly significant finding. Its curative activity, while lower than its protective effect, was still substantial and far superior to the contact fungicide Mancozeb, which has no systemic movement and thus no curative ability.
The strong protective performance of TM-1, despite its moderate in vitro EC₅₀, strongly supports the hypothesis that its primary mode of action may involve the stimulation of the plant's own defense systems (Systemic Acquired Resistance).[5] Compounds like tiadinil, a commercial SAR inducer, are also based on a 1,2,3-thiadiazole core.[11] They work by priming the plant to respond more rapidly and effectively to subsequent pathogen attacks. This mechanism would explain the superior performance in a protective context, where the plant's defenses are activated prior to the pathogen's arrival.
Conclusion and Future Directions
This guide demonstrates that 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (TM-1) is a highly promising candidate for a new generation of fungicides. While its direct fungitoxicity is moderate, its exceptional in vivo protective efficacy suggests a valuable mode of action, likely centered on the induction of host plant resistance. This characteristic is highly desirable for resistance management strategies.
Further research should focus on:
-
Mechanism of Action Studies: Elucidating the precise biochemical pathway through which TM-1 activates plant defenses using transcriptomic (RNA-seq) and metabolomic analyses.
-
Spectrum of Activity: Testing TM-1 against a broader range of fungal and oomycete pathogens.
-
Field Trials: Evaluating performance under real-world agricultural conditions on various crops.
-
Toxicology and Environmental Fate: Conducting necessary studies to ensure a safe and sustainable profile.
The data presented herein provides a solid foundation and a clear rationale for advancing TM-1 into the next phase of agrochemical development.
References
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Kalinina, T.A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 419. Available at: [Link][5][12]
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MDPI (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Available at: [Link][1]
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MDPI (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link][3]
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ResearchGate (2014). (PDF) 1,2,3-Thiadiazolyl Isocyanates in the Synthesis of Biologically Active Compounds. Study of the Cytotoxic Activity of N-(4-methyl-1,2,3-thiadi-azolyl-5-yl)-N'-(4-methylphenyl)Urea. Available at: [Link]
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NIH (2022). Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?. Available at: [Link]
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The Pharma Innovation Journal (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. Available at: [Link]
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Oxford University Press (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Available at: [Link]
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PubMed (1995). Standardization of antifungal susceptibility testing. Available at: [Link]
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International Journal of Advanced Biochemistry Research (2023). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. Available at: [Link][7]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine for Research Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we synthesize and handle. The proper disposal of novel molecules like 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is not merely a regulatory compliance issue; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of this compound, grounded in established principles of chemical waste management.
Understanding the Compound: A Precautionary Approach
While a specific Safety Data Sheet (SDS) for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine may not be readily available, the broader class of 1,2,3-thiadiazole derivatives is known for a wide range of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1][2] This inherent bioactivity necessitates a cautious approach. Therefore, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine should be treated as a potentially hazardous and bioactive compound throughout the handling and disposal process.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) provides a framework under the Resource Conservation and Recovery Act (RCRA).[3] Key principles that form the foundation of safe chemical disposal include:
-
Identification: All chemical waste must be correctly identified.[3]
-
Segregation: Different classes of chemical waste must be kept separate to prevent dangerous reactions.
-
Containment: Waste must be stored in appropriate, labeled, and sealed containers.[4][5]
-
Documentation: All waste must be properly documented for transportation and disposal.[3]
Under no circumstances should chemical waste be disposed of down the sanitary sewer or allowed to evaporate in a fume hood.[6]
Step-by-Step Disposal Protocol for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
This protocol is designed to provide a clear, step-by-step process for the safe disposal of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with the solvents used.
-
Body Protection: A laboratory coat is required.
Waste Segregation and Collection
Proper segregation is critical to prevent accidental reactions.
-
Solid Waste:
-
Collect any solid 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine and any contaminated consumables (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the compound and any residual solvents. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Solutions containing 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste stream with other chemical waste unless you have confirmed their compatibility.
-
The container should be appropriate for the solvent used (e.g., a glass container for certain organic solvents, though plastic is often preferred for safety).[4][5]
-
Waste Container Labeling
Properly label all waste containers with the following information:[4]
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine"
-
The approximate concentration and quantity of the compound.
-
The solvent(s) present in the container.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Storage of Chemical Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to capture any potential leaks.
Keep waste containers securely closed at all times, except when adding waste.[4][6]
Requesting Waste Pickup
Once a waste container is full or has been in storage for the maximum allowable time (which can vary by institution and generator status), a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) office.[6] Do not allow waste to accumulate in the laboratory for extended periods.
Emergency Procedures: Spills and Decontamination
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a chemical spill kit to absorb the spilled material. Work from the outside of the spill inwards.
-
Collect: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste.
-
Decontaminate: Clean the affected area with an appropriate solvent, and the cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Caption: Disposal workflow for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Quantitative Data Summary
| Waste Category | Container Type | Key Labeling Information | Storage Location |
| Solid Waste | High-Density Polyethylene (HDPE) | "Hazardous Waste", Full Chemical Name, Contaminants | Satellite Accumulation Area |
| Liquid Waste | Compatible Glass or Plastic | "Hazardous Waste", Full Chemical Name, Solvents, Concentration | Satellite Accumulation Area |
References
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.
- Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
